molecular formula C4H6N2S B15146193 5-Methylaminothiazole

5-Methylaminothiazole

Cat. No.: B15146193
M. Wt: 114.17 g/mol
InChI Key: QXQWXWASXBHSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylaminothiazole is a useful research compound. Its molecular formula is C4H6N2S and its molecular weight is 114.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

N-methyl-1,3-thiazol-5-amine

InChI

InChI=1S/C4H6N2S/c1-5-4-2-6-3-7-4/h2-3,5H,1H3

InChI Key

QXQWXWASXBHSJH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CS1

Origin of Product

United States

Foundational & Exploratory

5-Methylaminothiazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methylaminothiazole Isomers for Researchers

Disclaimer: This document addresses the chemical structure, properties, and synthesis of methylaminothiazole isomers. Direct experimental data for 5-Methylaminothiazole is sparse in publicly accessible literature. Therefore, this guide focuses on the well-documented and structurally related isomers, primarily N-methyl-1,3-thiazol-2-amine (2-Methylaminothiazole) and 2-Amino-5-methylthiazole , to provide a comprehensive resource for research and development professionals.

Introduction to the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. It is a key structural component in numerous natural products and synthetic pharmaceuticals, including the antibiotic penicillin and vitamin B1 (thiamine). Derivatives of thiazole exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties, making them a subject of continuous interest in drug discovery.[1][2][3]

This guide provides a technical overview of the chemical properties, synthesis, and biological context of key methylaminothiazole isomers, compounds that combine the versatile thiazole core with a methylamino or an amino and a methyl group.

Chemical Structure and Properties of Key Isomers

The positioning of the methyl and amino groups on the thiazole ring significantly influences the molecule's physical, chemical, and biological properties. Below are the details for two prominent and commercially available isomers.

N-methyl-1,3-thiazol-2-amine (2-Methylaminothiazole)

This isomer features a methyl group attached to the exocyclic amino nitrogen at the 2-position of the thiazole ring.

  • IUPAC Name: N-methyl-1,3-thiazol-2-amine[4]

  • Synonyms: 2-(Methylamino)thiazole, N-methyl-2-Thiazolamine[4]

  • CAS Number: 6142-06-9[4]

  • Chemical Structure:

    alt text

Table 1: Physicochemical Properties of N-methyl-1,3-thiazol-2-amine

Property Value Reference(s)
Molecular Formula C₄H₆N₂S [4]
Molecular Weight 114.17 g/mol [5]
Melting Point 70-75 °C [6]
Appearance Crystalline solid [6]

| Solubility | Limited water solubility; soluble in methanol and DMF |[6] |

Table 2: Spectroscopic Data Interpretation for N-methyl-1,3-thiazol-2-amine

Spectroscopy Expected Features
¹H NMR Signals corresponding to the N-CH₃ protons (singlet, ~2.9-3.1 ppm), a proton on the secondary amine (broad singlet), and two distinct protons on the thiazole ring (doublets, ~6.5-7.5 ppm).
¹³C NMR Resonances for the N-CH₃ carbon, and three distinct carbons of the thiazole ring, with the C2 carbon (bearing the amino group) being the most deshielded.
IR Absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching, C=N and C=C stretching in the aromatic ring (around 1500-1650 cm⁻¹), and C-S stretching.

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 114.17. |

2-Amino-5-methylthiazole

This isomer has an unsubstituted amino group at the 2-position and a methyl group directly attached to the 5-position of the thiazole ring.

  • IUPAC Name: 5-methyl-1,3-thiazol-2-amine[7]

  • Synonyms: 5-Methyl-2-aminothiazole[8]

  • CAS Number: 7305-71-7[7]

  • Chemical Structure:

    alt text

Table 3: Physicochemical Properties of 2-Amino-5-methylthiazole

Property Value Reference(s)
Molecular Formula C₄H₆N₂S [7]
Molecular Weight 114.17 g/mol [7]
Appearance Light yellow crystals

| XLogP3-AA | 0.8 |[7] |

Table 4: Spectroscopic Data Interpretation for 2-Amino-5-methylthiazole

Spectroscopy Expected Features
¹H NMR Signals for the C-CH₃ protons (singlet, ~2.3 ppm), the NH₂ protons (broad singlet), and the C4 proton of the thiazole ring (singlet or quartet depending on coupling with the methyl group, ~6.5-7.0 ppm).[9]
¹³C NMR Resonances for the methyl carbon and the three distinct carbons of the thiazole ring.
IR Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching (aromatic ring), and C-S stretching.

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 114.17.[9] |

Synthesis of Aminothiazole Derivatives

The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis . This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[10][11] The general mechanism allows for a wide variety of substituents on both the thiazole ring and the amino group.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Outcome alpha_halo α-Haloketone (e.g., 2-bromo-acetophenone) reaction Condensation Reaction (Hantzsch Synthesis) alpha_halo->reaction thiourea Thiourea Derivative (e.g., Thiourea or N-methylthiourea) thiourea->reaction conditions Conditions: - Solvent (e.g., Ethanol) - Heat (Reflux) reaction->conditions product 2-Aminothiazole Derivative reaction->product Cyclization workup Workup & Purification (Filtration, Recrystallization) product->workup

General workflow of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: One-Pot Synthesis of 2-Aminothiazoles

This protocol is adapted from an environmentally benign procedure for synthesizing 2-aminothiazole derivatives.[12] It utilizes a greener reaction medium and avoids the pre-synthesis of hazardous α-bromoketones.

Materials:

  • Aromatic ketone (e.g., acetophenone) (0.05 mol)

  • N-bromosuccinimide (NBS) (0.055 mol)

  • Thiourea (0.05 mol)

  • Polyethylene glycol (PEG-400)

  • Water

  • Ammonia solution

  • Round bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • A mixture of the aromatic ketone (0.05 mol), thiourea (0.05 mol), and N-bromosuccinimide (0.055 mol) is taken in a round bottom flask.

  • A 1:1 mixture of PEG-400 and water is added to the flask to serve as the reaction medium.

  • The reaction mixture is stirred continuously and heated to 80°C for approximately 1 hour.

  • The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • After completion, the reaction mass is cooled to room temperature and poured over ice-cold water.

  • The mixture is basified using an ammonia solution, which will cause the product to precipitate.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole derivative.

Biological Activities and Research Applications

Thiazole derivatives are privileged structures in drug discovery due to their ability to interact with a wide range of biological targets.

  • Antimicrobial and Antifungal Activity: Many 2-aminothiazole derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains. Their structural versatility allows for the fine-tuning of activity against specific pathogens.[1][2]

  • Antitubercular Agents: The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.[10]

  • Anti-inflammatory and Analgesic: Certain thiazole derivatives, such as the FDA-approved drug Meloxicam, function as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Properties: Researchers have explored the antiproliferative effects of novel 2-methylaminothiazole derivatives against various cancer cell lines, demonstrating their potential as cytotoxic agents.[13]

The development of such bioactive compounds follows a rigorous screening process to identify lead candidates for further development.

G cluster_discovery Drug Discovery & Screening synthesis Compound Synthesis (e.g., Thiazole Library) primary_screening Primary Screening (e.g., Antimicrobial Assay) synthesis->primary_screening Test Compounds hit_id Hit Identification primary_screening->hit_id Identify Active Compounds secondary_screening Secondary Screening (MIC, Selectivity Index) hit_id->secondary_screening Confirm Activity & Potency lead_gen Lead Generation secondary_screening->lead_gen Select Lead Candidates preclinical Preclinical Studies (In Vivo Models) lead_gen->preclinical Optimize & Evaluate Safety

A typical workflow for the biological screening of new chemical entities.

Conclusion

While this compound itself remains an under-researched molecule, its isomers, particularly those with substitutions at the 2- and 5-positions, are of significant interest to the scientific community. The robust synthetic methodologies, such as the Hantzsch reaction, and the diverse biological activities associated with this scaffold ensure that aminothiazole derivatives will continue to be a fruitful area for research in medicinal chemistry and materials science. This guide provides a foundational understanding of these key isomers to support further investigation and innovation.

References

An In-depth Technical Guide to the Synthesis of the 2-Amino-5-methylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-methylthiazole core is a pivotal structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its synthesis is a critical step in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to 2-amino-5-methylthiazole, with a focus on the Hantzsch thiazole synthesis. Detailed experimental protocols, comparative data on reaction yields, and an exploration of the scaffold's application in drug discovery are presented to serve as a valuable resource for researchers in the field.

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] When substituted with an amino group at the 2-position and a methyl group at the 5-position, the resulting 2-amino-5-methylthiazole serves as a crucial building block for a variety of pharmaceutical compounds.[3][4] Notably, it is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[5][6][7][8] The biological significance of this scaffold drives the continued interest in efficient and scalable synthetic methodologies.

This guide will delve into the prevalent synthetic strategies for obtaining the 2-amino-5-methylthiazole core, with a particular emphasis on the widely employed Hantzsch thiazole synthesis. We will provide detailed, step-by-step experimental procedures, present quantitative data in a clear, tabular format for easy comparison, and illustrate key reaction pathways and workflows using diagrams.

Synthetic Routes and Mechanisms

The most common and industrially significant method for synthesizing 2-amino-5-methylthiazole is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[9][10] In the case of 2-amino-5-methylthiazole, the reactants are typically an α-halopropionaldehyde and thiourea.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile method for the preparation of thiazole derivatives.[1][9] The general mechanism involves the initial S-alkylation of the thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

A logical diagram illustrating the general workflow for the Hantzsch synthesis of 2-amino-5-methylthiazole is presented below.

Hantzsch_Synthesis_Workflow Start Starting Materials (α-Halopropionaldehyde and Thiourea) Reaction Reaction/Condensation (e.g., in aqueous medium or organic solvent) Start->Reaction Neutralization Neutralization (e.g., with NaOH solution) Reaction->Neutralization Isolation Isolation of Crude Product (e.g., filtration) Neutralization->Isolation Purification Purification (e.g., recrystallization, distillation) Isolation->Purification FinalProduct 2-Amino-5-methylthiazole Purification->FinalProduct

Caption: General workflow for the Hantzsch synthesis of 2-amino-5-methylthiazole.

The detailed reaction mechanism for the Hantzsch synthesis of 2-amino-5-methylthiazole from 2-chloropropionaldehyde and thiourea is depicted in the following diagram.

Hantzsch_Mechanism Reactants 2-Chloropropionaldehyde + Thiourea Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic attack of sulfur on α-carbon Intermediate2 Cyclized Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular cyclization (attack of nitrogen on carbonyl carbon) Product 2-Amino-5-methylthiazole Intermediate2->Product Dehydration

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

One-Pot Synthesis

To improve efficiency and reduce waste, one-pot synthetic procedures have been developed. These methods often generate the α-haloketone in situ, followed by the addition of thiourea without isolation of the intermediate. For instance, a one-pot synthesis can start from propionaldehyde, which is first chlorinated and then reacted with thiourea in the same reaction vessel.[11]

Quantitative Data

The following table summarizes quantitative data from various reported syntheses of 2-amino-5-methylthiazole, allowing for a comparison of different methodologies.

Starting MaterialsSolvent/ConditionsYield (%)Melting Point (°C)Reference
2-Chloropropionaldehyde, ThioureaAqueous medium, 60-80°C, 3 hours92.0-[11]
2-Bromopropionaldehyde hydrate, ThioureaHeating69-[11]
Chlorinated propyl alcohol, ThioureaWater, heating79-[11]
α-Bromopropionaldehyde, Thiourea-61.294-96[12]
1,2,3-Trichloropropane (multi-step)NaOH, Potassium thiocyanate, H₂SO₄8394-96[12]
Ethyl 4-bromo-3-oxopentanoate, Thiourea (for derivative)Ethanol, Microwave, 5 min74-[1]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-amino-5-methylthiazole.

Protocol 1: Synthesis from 2-Chloropropionaldehyde and Thiourea in an Aqueous Medium[11]

This protocol is adapted from a patented industrial synthesis method.

Materials:

  • Aqueous solution of 2-chloropropionaldehyde

  • Thiourea

  • 25% Sodium hydroxide aqueous solution

Procedure:

  • Charge a suitable reaction vessel (e.g., a four-necked flask equipped with a stirrer, thermometer, and condenser) with the aqueous solution of 2-chloropropionaldehyde.

  • Add thiourea to the solution in a molar ratio of approximately 0.9 to 1.1 moles of thiourea per mole of 2-chloropropionaldehyde.

  • Stir the mixture and heat the reaction solution to a temperature between 60°C and 80°C.

  • Maintain the reaction at this temperature for 3 hours.

  • After 3 hours, cool the reaction solution to room temperature.

  • Neutralize the reaction solution by the dropwise addition of a 25% sodium hydroxide aqueous solution. This will cause the product to crystallize.

  • Isolate the crystals of 2-amino-5-methylthiazole by filtration.

  • Wash the collected crystals with water.

  • Dry the product under vacuum.

Expected Yield: 92.0% (based on thiourea).

Protocol 2: One-Pot Synthesis from Ethyl Acetoacetate and Thiourea (for a related derivative)[13]

While this protocol is for a derivative, it illustrates the one-pot approach that can be adapted for other starting materials.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

Procedure:

  • In a reaction flask, prepare a mixture of ethyl acetoacetate in water and THF.

  • Cool the mixture to below 0°C.

  • Slowly add N-bromosuccinimide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Once the bromination is complete, add thiourea (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.

  • To the filtrate, add ammonia solution to precipitate the product.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Collect the product by filtration, wash with water, and dry.

Applications in Drug Development

The 2-amino-5-methylthiazole scaffold is a cornerstone in the development of various pharmaceuticals due to its ability to engage in diverse biological interactions.

Meloxicam Synthesis

The most prominent application of 2-amino-5-methylthiazole is as a key precursor in the synthesis of Meloxicam, a widely used NSAID for treating arthritis.[3][4] The synthesis involves the condensation of 2-amino-5-methylthiazole with a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate derivative.[5][6][7][8]

The signaling pathway below illustrates the final step in the synthesis of Meloxicam from 2-amino-5-methylthiazole.

Meloxicam_Synthesis Reactant1 4-Hydroxy-2-methyl-2H-1,2- benzothiazine-3-carboxylate-1,1-dioxide Product Meloxicam Reactant1->Product Reactant2 2-Amino-5-methylthiazole Reactant2->Product Condensation (e.g., in xylene or DMSO)

Caption: Final step in the synthesis of Meloxicam.

Other Therapeutic Areas

Beyond its role in NSAIDs, the 2-aminothiazole moiety is found in compounds investigated for a range of biological activities, including:

  • Antimicrobial and antifungal agents[2][13]

  • Anticancer therapies[13][14]

  • Antiviral compounds[13]

  • Antiallergic and anti-inflammatory agents (beyond NSAIDs)[1][13]

The versatility of the 2-amino group allows for further chemical modifications, making it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery programs.[3]

Conclusion

The synthesis of the 2-amino-5-methylthiazole scaffold is a well-established and critical process in pharmaceutical chemistry. The Hantzsch thiazole synthesis remains the most reliable and high-yielding method, with various modifications and one-pot procedures developed to enhance its efficiency. This guide has provided an in-depth overview of the key synthetic routes, detailed experimental protocols, and a summary of quantitative data to aid researchers in their synthetic endeavors. The continued importance of this scaffold in drug development, particularly as a key intermediate for Meloxicam, ensures that research into its synthesis will remain an active and important area.

Spectroscopic Data Summary

The following table provides a summary of typical spectroscopic data for 2-amino-5-methylthiazole.

TechniqueObserved DataReference
¹H NMR Chemical shifts (ppm) corresponding to the methyl group, the thiazole ring proton, and the amino protons.[1][15]
¹³C NMR Chemical shifts (ppm) for the carbon atoms of the thiazole ring and the methyl group.[16]
IR (cm⁻¹) Characteristic absorption bands for N-H stretching of the amino group, C=N stretching, and C-S stretching.[1]
Mass Spec. Molecular ion peak (M+) corresponding to the molecular weight of 2-amino-5-methylthiazole (114.17 g/mol ).[17]

References

The Aminothiazole Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a five-membered heterocyclic ring system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse range of biological targets with high affinity and specificity. This has led to its incorporation into a multitude of clinically successful drugs across various therapeutic areas, including oncology, neurology, and inflammatory diseases. This technical guide provides a comprehensive overview of the biological significance of the aminothiazole ring, with a focus on its role in the mechanism of action of key therapeutic agents, detailed experimental protocols for assessing its biological activity, and a quantitative analysis of its interactions with biological targets.

The Aminothiazole Scaffold: A Cornerstone of Kinase Inhibition - The Case of Dasatinib

The aminothiazole ring is a key structural feature of numerous potent and selective kinase inhibitors. Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal scaffold for designing drugs that target aberrant kinase activity, a hallmark of many cancers.

Dasatinib , a second-generation tyrosine kinase inhibitor, prominently features a 2-aminothiazole core. It is a potent inhibitor of the BCR-ABL fusion protein, the causative agent of chronic myeloid leukemia (CML), and is also effective against Src family kinases.[1]

Mechanism of Action:

Dasatinib binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme. The aminothiazole moiety plays a crucial role in this interaction, forming hydrogen bonds with the hinge region of the kinase, a critical determinant of inhibitor binding and selectivity. This blockade of the ATP-binding site prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by BCR-ABL.[2]

Signaling Pathway: BCR-ABL and Downstream Effectors

The constitutive activity of the BCR-ABL tyrosine kinase activates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote uncontrolled cell proliferation and survival.[2][3] Dasatinib's inhibition of BCR-ABL effectively shuts down these oncogenic signals.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation STAT5->Apoptosis_Inhibition

Dasatinib Inhibition of BCR-ABL Signaling
Quantitative Data: Kinase Inhibition Profile of Dasatinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against a panel of clinically relevant kinases, highlighting its potency and multi-targeted nature.

Kinase TargetIC50 (nM)Reference(s)
BCR-ABL (wild-type) < 1 [1]
SRC 0.5 [4]
c-KIT< 30[4]
PDGFRβ< 30[4]
Ephrin A2 Receptor< 30[4]
LCK1.1
YES0.6

Modulating Dopaminergic Neurotransmission: The Role of Aminothiazole in Pramipexole

The aminothiazole scaffold is also integral to drugs targeting G-protein coupled receptors (GPCRs), such as the dopamine receptors. Pramipexole , a non-ergot dopamine agonist, utilizes the aminothiazole ring to achieve high affinity and selectivity for the D2 and D3 dopamine receptor subtypes. It is primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.

Mechanism of Action:

Pramipexole acts as a full agonist at D2 and D3 dopamine receptors, with a higher affinity for the D3 subtype.[5][6][7] By mimicking the action of endogenous dopamine, pramipexole stimulates these receptors in the striatum and other brain regions, thereby compensating for the dopamine deficiency that characterizes Parkinson's disease. The aminothiazole core is believed to be crucial for the molecule's interaction with the receptor binding pocket.

Signaling Pathway: Dopamine D2/D3 Receptor Activation

Dopamine D2 and D3 receptors are Gi/o-coupled GPCRs.[8][9] Their activation by an agonist like pramipexole leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing ion channel activity and gene expression to produce the therapeutic effects.[9][10]

Dopamine_Receptor_Pathway Pramipexole Pramipexole D2_D3_Receptor Dopamine D2/D3 Receptor Pramipexole->D2_D3_Receptor Activates Gi_Go Gi/o Protein D2_D3_Receptor->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to

Pramipexole Activation of D2/D3 Receptor Signaling
Quantitative Data: Pramipexole Binding Affinities

The following table presents the inhibition constant (Ki) values of Pramipexole for various dopamine receptor subtypes, demonstrating its selectivity.

Dopamine Receptor SubtypeKi (nM)Reference(s)
D3 0.5 [5][7]
D2 3.9 [5][7]
D4~8.5[6]
D1>10,000
D5>10,000

Targeting Metabolic Enzymes: Febuxostat and Xanthine Oxidase Inhibition

The versatility of the aminothiazole ring extends to the inhibition of key metabolic enzymes. Febuxostat , a non-purine selective inhibitor of xanthine oxidase, is a prime example. It is used for the chronic management of hyperuricemia in patients with gout.

Mechanism of Action:

Febuxostat potently inhibits xanthine oxidase, the enzyme responsible for the final two steps of purine metabolism, which convert hypoxanthine to xanthine and then to uric acid.[11][12] Unlike allopurinol, a purine analog, febuxostat is a non-purine inhibitor that forms a stable complex with both the oxidized and reduced forms of the enzyme, effectively blocking the active site.[13] The aminothiazole moiety is a critical component of the molecule that contributes to its high-affinity binding.

Signaling Pathway: Purine Degradation and Uric Acid Formation

The purine degradation pathway culminates in the production of uric acid, which, at high concentrations, can crystallize in the joints and cause gout. By inhibiting xanthine oxidase, febuxostat reduces the production of uric acid, thereby lowering its levels in the blood.

Purine_Degradation_Pathway Purines Purines (from diet and cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid Catalyzed by Gout Gout Uric_Acid->Gout High levels lead to Xanthine_Oxidase Xanthine Oxidase Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase Inhibits

Febuxostat Inhibition of Uric Acid Production
Quantitative Data: Febuxostat Inhibitory Constants

The following table details the inhibitory constants (Ki and Ki') for febuxostat, illustrating its potent, mixed-type inhibition of xanthine oxidase.

ParameterValue (nM)DescriptionReference(s)
Ki 0.6 - 0.96 Inhibition constant for the free enzyme[13]
Ki' 3.1 Inhibition constant for the enzyme-substrate complex
IC50 1.8 Half-maximal inhibitory concentration[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be a starting point for researchers and may require optimization based on specific laboratory conditions and reagents.

In Vitro BCR-ABL Kinase Inhibition Assay

Objective: To determine the in vitro potency of a test compound (e.g., Dasatinib) against BCR-ABL kinase activity.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the BCR-ABL kinase. The level of phosphorylation is typically quantified using a phosphate-specific antibody in an ELISA format or by detecting the incorporation of radiolabeled ATP.

Materials:

  • Recombinant human ABL1 (T315I) kinase (Promega)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

  • Substrate: Abltide (a synthetic peptide substrate for ABL kinase), 0.2 µg/µL

  • ATP solution: 5 µM in kinase buffer

  • Test compound (e.g., Dasatinib) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

Procedure:

  • Prepare serial dilutions of the test compound in 5% DMSO.

  • In a 96-well plate, add 1 µL of the diluted test compound or 5% DMSO (vehicle control).

  • Add 2 µL of recombinant ABL1 (T315I) enzyme to each well. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-5 ng per reaction.

  • Add 2 µL of a substrate/ATP mix containing Abltide and ATP at final concentrations of 0.2 µg/µL and 5 µM, respectively.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • To detect the generated ADP, add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Dopamine D2/D3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Pramipexole) for dopamine D2 and D3 receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to the target receptor expressed in cell membranes. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes expressing human dopamine D2 or D3 receptors (e.g., from CHO or HEK293 cells)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Radioligand: [3H]-Spiperone (specific activity ~60-80 Ci/mmol)

  • Non-specific binding control: 10 µM Haloperidol or Sulpiride

  • Test compound (e.g., Pramipexole) serially diluted in binding buffer

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of test compound dilution or buffer (for total binding) or non-specific binding control.

    • 50 µL of [3H]-Spiperone at a final concentration near its Kd (typically 0.1-1 nM).

    • 150 µL of cell membrane preparation (protein concentration to be optimized, typically 5-20 µg per well).

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve and then convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Objective: To determine the in vitro potency of a test compound (e.g., Febuxostat) against xanthine oxidase activity.

Principle: This assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of a compound is determined by the reduction in the rate of uric acid production.

Materials:

  • Xanthine oxidase from bovine milk

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Substrate: Xanthine solution (0.15 mM in buffer)

  • Test compound (e.g., Febuxostat) serially diluted in buffer

  • 1 M HCl (to stop the reaction)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a cuvette, prepare a reaction mixture containing:

    • 2.6 mL of potassium phosphate buffer (pH 7.5).

    • 0.1 mL of the test compound dilution or buffer (for control).

    • 0.1 mL of xanthine oxidase solution (concentration to be optimized to give a linear reaction rate, e.g., 0.1 unit/mL).

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 0.1 mL of the xanthine substrate solution.

  • Immediately measure the absorbance at 290 nm and continue to record the absorbance every 30 seconds for 5-10 minutes to determine the initial reaction velocity (rate of change in absorbance).

  • Alternatively, for endpoint analysis, incubate the reaction mixture for a fixed time (e.g., 10 minutes) and then stop the reaction by adding 0.1 mL of 1 M HCl. Measure the final absorbance at 290 nm.

  • Calculate the percent inhibition of xanthine oxidase activity for each concentration of the test compound compared to the control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 2-aminothiazole ring stands out as a remarkably successful scaffold in drug discovery, demonstrating its versatility across a wide spectrum of biological targets. Its presence in blockbuster drugs like Dasatinib, Pramipexole, and Febuxostat underscores its significance in addressing critical unmet medical needs in oncology, neurology, and metabolic disorders. The ability of this heterocyclic system to engage in key molecular interactions, such as hydrogen bonding and hydrophobic contacts, within the active sites of enzymes and receptors, provides a solid foundation for the rational design of novel therapeutics. As our understanding of disease biology continues to evolve, the privileged 2-aminothiazole scaffold will undoubtedly remain a valuable tool in the armamentarium of medicinal chemists, paving the way for the development of next-generation therapies with improved efficacy and safety profiles.

References

The Rise of a Versatile Scaffold: A Technical Guide to 5-Methylaminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The thiazole ring, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, the 5-methylaminothiazole scaffold has emerged as a particularly promising core for the development of novel drugs targeting a wide array of diseases. This technical guide provides an in-depth overview of the discovery, history, and evolving landscape of this compound derivatives for researchers, scientists, and drug development professionals.

A Historical Perspective: From Hantzsch Synthesis to Modern Drug Discovery

The journey of thiazole derivatives began with the pioneering work of Arthur Hantzsch in 1887, who first reported the synthesis of this heterocyclic ring system. The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. This fundamental reaction laid the groundwork for the exploration of a vast chemical space of thiazole-containing compounds.[1]

Early interest in aminothiazoles was sparked by their structural similarity to sulfanilamide, leading to the development of sulfathiazole, one of the first commercially successful "sulfa drugs."[2] The 2-aminothiazole moiety, in particular, proved to be a versatile building block, demonstrating a wide range of biological activities. Over the decades, medicinal chemists have systematically modified the 2-aminothiazole core to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a methyl group at the 5-position of the thiazole ring has been a key strategy in this endeavor, leading to the development of a distinct class of compounds with unique biological profiles.

Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives typically follows variations of the Hantzsch synthesis. A general and widely adopted method involves the reaction of an α-halo-β-ketoester with thiourea or its derivatives.

A representative synthetic workflow is depicted below:

G cluster_synthesis Synthesis Start α-Halo Ketone + Thiourea Derivative Cyclocondensation Cyclocondensation (Hantzsch Synthesis) Start->Cyclocondensation Reaction Core 2-Amino-5-methylthiazole Core Structure Cyclocondensation->Core Formation Modification Further Derivatization (e.g., Acylation, Alkylation) Core->Modification Functionalization Final Final this compound Derivative Modification->Final Product

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole Derivatives

The following protocol is a generalized example based on reported literature for the synthesis of 2-amino-5-methylthiazole derivatives.

Materials:

  • Appropriately substituted α-haloketone (e.g., ethyl 4-bromo-3-oxopentanoate)

  • Thiourea

  • Ethanol (absolute)

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Substituted aldehydes

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the 2-amino-5-methylthiazole ester intermediate:

    • Dissolve the α-haloketone and thiourea in absolute ethanol.

    • The reaction can be carried out under microwave irradiation for a short duration (e.g., 5 minutes) or refluxed for several hours.[3]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the precipitate by filtration. The crude product can be recrystallized from a suitable solvent like ethanol.

  • Formation of the Acetohydrazide:

    • Reflux the ester intermediate with hydrazine hydrate in absolute ethanol for several hours.[3]

    • Cool the reaction mixture to allow for precipitation of the acetohydrazide derivative.

    • Collect the solid by filtration and recrystallize from ethanol.

  • Further Derivatization (Example: Formation of an Oxadiazole-thiol moiety):

    • Stir the acetohydrazide with carbon disulfide and potassium hydroxide in ethanol at reflux.[3]

    • After cooling, acidify the mixture to precipitate the desired thiol derivative.

  • Synthesis of Schiff Bases:

    • React the amino-functionalized 5-methylthiazole derivative with various substituted aldehydes in ethanol under reflux to form the corresponding Schiff bases.[3]

    • Cool the reaction mixture and collect the precipitated product by filtration.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable diversity of biological activities, positioning them as attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds. Several derivatives have shown potent cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected 2-Amino-5-methylthiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
28 HT29 (Colon)0.63[4]
28 HeLa (Cervical)6.05[4]
28 A549 (Lung)8.64[4]
28 Karpas299 (Lymphoma)13.87[4]
20 H1299 (Lung)4.89[4]
20 SHG-44 (Glioma)4.03[4]

One of the key mechanisms of action for the anticancer effects of some aminothiazole derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Certain 2-amino-5-methylthiazole derivatives have been shown to possess significant antioxidant properties.

Table 2: Antioxidant Activity of 5-((2-((Substituted-benzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol Derivatives

Compound IDSuperoxide Radical Scavenging IC50 (µg/mL)Reference
6a 17.2[3]
6e 18.5[3]
6c 20.1[3]
Ascorbic Acid (Standard)15.4[3]

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, a property that is influenced by the nature of the substituents on the aromatic rings.[3]

Antimicrobial and Other Activities

The 2-aminothiazole scaffold is a well-established pharmacophore in antimicrobial agents.[5][6] Derivatives of this compound have also been investigated for their antibacterial and antifungal properties. Furthermore, research has explored their potential as anti-inflammatory, antiviral, and antiprion agents.[5]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with various biological targets. A notable example is the inhibition of the cell cycle machinery through the targeting of CDKs.

CDK2 Signaling Pathway

CDK2 plays a crucial role in the G1/S phase transition of the cell cycle. Its dysregulation is a common feature in many cancers. Aminothiazole-based inhibitors have been developed to target the ATP-binding site of CDK2, thereby preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and apoptosis.

G cluster_pathway CDK2 Signaling Pathway in Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK2 Signaling Pathway by this compound Derivatives.

Pharmacokinetics and Drug Development Considerations

For any promising scaffold, understanding its pharmacokinetic profile is crucial for successful drug development. Studies on 2-aminothiazole derivatives have provided initial insights into their absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Pharmacokinetic Parameters of Selected 2-Aminothiazole Derivatives with Antiprion Activity in Mice

CompoundDose (mg/kg)Brain AUC (ngh/g)Plasma AUC (ngh/mL)Bioavailability (%)Reference
IND24 4012,0002,70027[7]
IND81 4016,0004,00040[7]

These data indicate that some 2-aminothiazole derivatives can achieve significant brain concentrations, which is particularly important for neurological indications.[7]

Future Directions

The this compound scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the scaffold to improve potency and selectivity for specific targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Comprehensive ADME and toxicology studies to identify candidates with favorable drug-like properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in a broader range of diseases.

The versatility of the this compound core, coupled with its proven track record in yielding biologically active molecules, ensures its continued importance in the quest for novel and effective therapeutics.

References

Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-5-methylthiazole, a significant heterocyclic compound in medicinal chemistry. Due to the limited availability of specific data for 5-Methylaminothiazole, this document focuses on its widely studied isomer, 2-Amino-5-methylthiazole, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for 2-Amino-5-methylthiazole is summarized in the tables below for clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
6.686Singlet1HH-4 (thiazole ring)CDCl₃
5.24Broad Singlet2H-NH₂CDCl₃
2.266Singlet3H-CH₃CDCl₃
7.17Broad Singlet2H-NH₂ (D₂O exchangeable)DMSO-d₆
2.17Singlet3H-CH₃DMSO-d₆
7.55Singlet1HH-4 (thiazole ring)DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentSolvent
169.2C-2 (C-NH₂)DMSO-d₆
153.4C-5DMSO-d₆
111.1C-4DMSO-d₆
15.7-CH₃DMSO-d₆
Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3390, 3297, 3100StrongN-H stretching (NH₂)
2958MediumC-H stretching (CH₃)
1620StrongC=N stretching (thiazole ring)
1504, 1373, 1318MediumC=C stretching (thiazole ring)
1115MediumC-N stretching
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
114100[M]⁺ (Molecular Ion)
99~40[M - CH₃]⁺
71~30[M - HN=C=S]⁺
57~25[C₃H₅N]⁺
43~60[CH₃-C=S]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 2-Amino-5-methylthiazole sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-methylthiazole in 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) directly in an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • 2-Amino-5-methylthiazole sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of 2-Amino-5-methylthiazole with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the sample spectrum.

  • Data Acquisition:

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • 2-Amino-5-methylthiazole sample

  • Mass spectrometer with an Electron Ionization (EI) source

  • Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Introduce the sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization (Electron Ionization - EI):

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺).

  • Mass Analysis:

    • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample 2-Amino-5-methylthiazole NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Intro Introduce into Ion Source Sample->MS_Intro NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process Data (FT, Phasing, Referencing) NMR_Acq->NMR_Proc NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR_Proc->NMR_Data IR_Acq Record Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Ionize Electron Ionization (EI) MS_Intro->MS_Ionize MS_Analyze Mass Analysis (m/z) MS_Ionize->MS_Analyze MS_Data Mass Spectrum (Molecular Ion, Fragments) MS_Analyze->MS_Data

Caption: General workflow for the spectroscopic analysis of 2-Amino-5-methylthiazole.

Mass_Spectrometry_Fragmentation_Pathway cluster_fragments Primary Fragmentation Pathways Mol_Ion [C₄H₆N₂S]⁺ (m/z = 114) Molecular Ion Frag1 [M - CH₃]⁺ (m/z = 99) Mol_Ion->Frag1 - •CH₃ Frag2 [M - HNCS]⁺ (m/z = 71) Mol_Ion->Frag2 - HN=C=S Frag4 [CH₃CS]⁺ (m/z = 43) Mol_Ion->Frag4 - H₂NCN Frag3 [C₃H₅N]⁺ (m/z = 57) Frag1->Frag3 - S

Caption: Proposed fragmentation pathway for 2-Amino-5-methylthiazole in EI-MS.

An In-depth Technical Guide to 2-Amino-5-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

A note on nomenclature: The term "5-Methylaminothiazole" is ambiguous and does not correspond to a commonly registered chemical substance with a dedicated CAS number. The most plausible interpretation for researchers and scientists is 2-Amino-5-methylthiazole , a significant heterocyclic building block in medicinal chemistry. This guide will focus on this well-documented compound.

IUPAC Name: 5-methyl-1,3-thiazol-2-amine[1] CAS Number: 7305-71-7[1]

This technical guide provides a comprehensive overview of 2-Amino-5-methylthiazole, including its chemical properties, synthesis protocols, and its role as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Meloxicam.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of 2-Amino-5-methylthiazole.

PropertyValueSource
Molecular FormulaC4H6N2S[1][2]
Molecular Weight114.17 g/mol [1][2]
AppearanceWhite to light yellow crystalline powder[3][4]
Melting Point93-98 °C[4]
SolubilitySoluble in Methanol[3]
pKa5.42 ± 0.10 (Predicted)[3]
InChIInChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)[1]
SMILESCC1=CN=C(S1)N[1]

Experimental Protocols

Detailed methodologies for the synthesis of 2-Amino-5-methylthiazole and its subsequent use in the synthesis of Meloxicam are outlined below.

Synthesis of 2-Amino-5-methylthiazole from 2-Chloropropionaldehyde and Thiourea

This method involves the cyclocondensation reaction of 2-chloropropionaldehyde with thiourea.

  • Materials: 2-chloropropionaldehyde, thiourea, 25% sodium hydroxide aqueous solution.

  • Procedure:

    • To an aqueous solution containing 2-chloropropionaldehyde, add thiourea in a molar ratio of approximately 1:1.[5]

    • Heat the reaction mixture to a temperature between 60-80°C and maintain for 3 hours with stirring.[5]

    • After the reaction is complete, cool the solution to room temperature.[5]

    • Neutralize the reaction solution by the dropwise addition of a 25% sodium hydroxide aqueous solution. This will precipitate the crystals of 2-amino-5-methylthiazole.[5]

    • The resulting crystals are then collected by filtration and can be vacuum dried.[5]

  • Yield: This method has been reported to achieve a yield of up to 92.0% based on thiourea.[5]

Synthesis of Meloxicam from 2-Amino-5-methylthiazole

2-Amino-5-methylthiazole is a key intermediate in the industrial synthesis of Meloxicam.[6][7][8]

  • Materials: 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide, 2-amino-5-methylthiazole, dimethyl sulfoxide (DMSO), ethanol, tetrahydrofuran (THF).

  • Procedure:

    • In a reaction flask, combine 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide (1 mol) and 2-amino-5-methylthiazole (approximately 1.2 mol).[9]

    • Add dimethyl sulfoxide (DMSO) as a solvent and stir the mixture.[9]

    • Heat the reaction mixture to approximately 189°C. During the reaction, ethanol will be distilled off.[9]

    • After about 3 hours, cool the reaction solution and add ethanol to precipitate the crude product.[9]

    • Filter the cooled mixture to obtain the crude Meloxicam.[9]

    • The crude product can be recrystallized from tetrahydrofuran (THF) to yield high-purity Meloxicam.[9]

  • Yield: This synthesis route can achieve a yield of around 90%.[9]

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the synthetic workflow from 2-Amino-5-methylthiazole to Meloxicam and the biological signaling pathway of Meloxicam's action.

Synthesis_of_Meloxicam 2-Amino-5-methylthiazole 2-Amino-5-methylthiazole Reaction Reaction 2-Amino-5-methylthiazole->Reaction 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic_acid_ethyl_ester-1,1-dioxide 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic_acid_ethyl_ester-1,1-dioxide 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic_acid_ethyl_ester-1,1-dioxide->Reaction Meloxicam Meloxicam Reaction->Meloxicam DMSO, 189°C

Caption: Synthetic workflow for Meloxicam production.

Meloxicam_Mechanism_of_Action Arachidonic_Acid Arachidonic_Acid COX2_Enzyme COX2_Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Catalysis Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Mediates Meloxicam Meloxicam Meloxicam->COX2_Enzyme Inhibits

Caption: Meloxicam's mechanism of action via COX-2 inhibition.

Biological Activities and Applications

2-Amino-5-methylthiazole and its derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.

  • Antioxidant Activity: Derivatives of 2-amino-5-methylthiazole have demonstrated significant radical scavenging potential.[10] For instance, certain Schiff base derivatives have shown notable scavenging effects against DPPH, hydroxyl, nitric oxide, and superoxide radicals.[10]

  • Antimicrobial and Antifungal Properties: This class of compounds has been investigated for its antimicrobial and antifungal effects.[11]

  • Anti-inflammatory and Analgesic Potential: As a precursor to Meloxicam, 2-amino-5-methylthiazole is integral to the production of a potent anti-inflammatory and analgesic drug.[12]

  • Broader Pharmacological Relevance: The 2-aminothiazole core is present in a variety of therapeutic agents with activities including antiviral, antibacterial, anticancer, and anti-HIV effects.[12][13][14]

In addition to its role in pharmaceuticals, 2-Amino-5-methylthiazole is also used in other chemical applications, such as in the development of dye-sensitized solar cells.[15][16]

References

Potential Therapeutic Targets of 5-Methylaminothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylaminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound derivatives, summarizing key quantitative data, detailing experimental protocols for target validation, and visualizing associated signaling pathways.

Overview of Therapeutic Potential

This compound and its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development in several therapeutic areas. The primary areas of investigation include oncology, anti-inflammatory, and antimicrobial applications. The versatility of the thiazole ring allows for diverse substitutions, enabling the fine-tuning of activity and selectivity towards specific biological targets.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected aminothiazole derivatives, providing their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
13c AGS (gastric adenocarcinoma)4.05-Fluorouracil43.8
HT-29 (colorectal adenocarcinoma)4.45-Fluorouracil7.2
HeLa (cervical cancer)5.8--
13d AGS (gastric adenocarcinoma)7.25-Fluorouracil43.8
HT-29 (colorectal adenocarcinoma)11.25-Fluorouracil7.2
HeLa (cervical cancer)13.8--
4c A549 (lung adenocarcinoma)23.30 ± 0.35Cisplatin-

Note: Compounds 13c and 13d are N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide derivatives.[1][2] Compound 4c is 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 2.5, 5, 10, and 20 µM) and a reference drug (e.g., 5-Fluorouracil or Cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Following the incubation period, an MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Cancer

Thiazole-based compounds have been implicated in the modulation of several key signaling pathways in cancer. One of the primary mechanisms of action for some derivatives is the induction of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Drug Drug Death Receptors Death Receptors Drug->Death Receptors p53 p53 Drug->p53 Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-10 Caspase-10 Death Receptors->Caspase-10 Caspase-7 Caspase-7 Caspase-8->Caspase-7 Caspase-10->Caspase-7 Mitochondrion Mitochondrion Cytochrome C Cytochrome C Mitochondrion->Cytochrome C Caspase-9 Caspase-9 Cytochrome C->Caspase-9 Bax Bax Bax->Mitochondrion p53->Bax Caspase-9->Caspase-7 Apoptosis Apoptosis Caspase-7->Apoptosis

Figure 1: Apoptosis Induction by Thiazole Derivatives

Some 4-thiazolidinone derivatives, which share a structural resemblance to this compound compounds, have been shown to induce apoptosis through both the extrinsic and intrinsic pathways. This involves the activation of caspases 7, 8, 9, and 10, and can be influenced by the expression of key apoptotic proteins such as p53, cytochrome C, and Bax.[5] Furthermore, thiazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways like the EGFR and PI3K/mTOR pathways that are often dysregulated in cancer.[6]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been primarily linked to the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data for COX Inhibition

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by a series of 2-aminothiazole derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Series Average 1.00 - 6.340.09 - 0.71
Compound 3a -0.140 ± 0.006
Nimesulide (Reference) -1.684 ± 0.079
Celecoxib (Reference) --

Note: The "Series Average" represents the range of IC50 values for a series of 2-aminothiazole derivatives.[7][8] Compound 3a is a thiazolylhydrazine-methyl sulfonyl derivative.[9]

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a fluorometric assay.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces a hydroperoxy endoperoxide, and this activity is monitored by the appearance of a fluorescent product.

Methodology:

  • Reagent Preparation: Prepare solutions of the test inhibitors, a reference inhibitor (e.g., Celecoxib), and the COX-1 or COX-2 enzyme in an appropriate assay buffer.

  • Enzyme and Inhibitor Incubation: Add the diluted test inhibitor or assay buffer (for control) to the wells of a 96-well plate. Then, add the COX enzyme to the wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the slope of the linear range of the kinetic plot for all samples. The percent inhibition is determined by comparing the slope of the sample to the slope of the enzyme control. The IC50 value is then calculated from a dose-response curve of the inhibitor.

experimental_workflow_cox Prepare Reagents Prepare Reagents Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Enzyme and Inhibitor Initiate Reaction with Arachidonic Acid Initiate Reaction with Arachidonic Acid Incubate Enzyme and Inhibitor->Initiate Reaction with Arachidonic Acid Measure Fluorescence Kinetically Measure Fluorescence Kinetically Initiate Reaction with Arachidonic Acid->Measure Fluorescence Kinetically Calculate Slope and % Inhibition Calculate Slope and % Inhibition Measure Fluorescence Kinetically->Calculate Slope and % Inhibition Determine IC50 Determine IC50 Calculate Slope and % Inhibition->Determine IC50

Figure 2: COX Inhibitor Screening Workflow

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against both bacteria and fungi.

Potential Antimicrobial Targets

Docking studies on a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have suggested potential mechanisms of action for their antimicrobial effects. For antibacterial activity against E. coli, inhibition of MurB, an enzyme involved in peptidoglycan biosynthesis, has been proposed. For antifungal activity against C. albicans, the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in ergosterol biosynthesis, is a likely mechanism.[10]

Experimental Workflow for Elucidating Antimicrobial Mechanism of Action

A general workflow can be employed to identify the mechanism of action of novel antimicrobial compounds.

antimicrobial_moa_workflow cluster_macromolecular Assess Inhibition of: cluster_target_id Methods: Primary Screening for Antimicrobial Activity Primary Screening for Antimicrobial Activity Macromolecular Synthesis Assays Macromolecular Synthesis Assays Primary Screening for Antimicrobial Activity->Macromolecular Synthesis Assays Cellular Target Identification Cellular Target Identification Macromolecular Synthesis Assays->Cellular Target Identification DNA Synthesis DNA Synthesis RNA Synthesis RNA Synthesis Protein Synthesis Protein Synthesis Cell Wall Synthesis Cell Wall Synthesis Target Validation Target Validation Cellular Target Identification->Target Validation Affinity Chromatography Affinity Chromatography Resistant Mutant Isolation Resistant Mutant Isolation Transcriptomics/Proteomics Transcriptomics/Proteomics Mechanism of Action Elucidated Mechanism of Action Elucidated Target Validation->Mechanism of Action Elucidated

Figure 3: Antimicrobial Mechanism of Action Workflow

This workflow begins with initial screening for antimicrobial activity, followed by assays to determine the effect on major macromolecular synthesis pathways. Subsequent steps involve identifying the specific cellular target through various biochemical and genetic techniques, and finally validating the target to elucidate the precise mechanism of action.

Other Potential Therapeutic Targets

Beyond the well-explored areas of cancer and inflammation, aminothiazole derivatives have shown activity against other targets. Notably, certain 2-aminothiazole derivatives have been identified as regulators of phosphodiesterase type 5 (PDE5), with some acting as inhibitors and others as enhancers of its activity.[7][8][11] This suggests a potential role for these compounds in conditions where PDE5 modulation is beneficial.

Conclusion

The this compound core represents a versatile scaffold for the development of novel therapeutic agents. The existing body of research demonstrates its potential to target a range of biological molecules and pathways involved in cancer, inflammation, and microbial infections. The quantitative data and experimental protocols outlined in this guide provide a foundation for further investigation and optimization of this compound derivatives as lead compounds in drug discovery programs. Future work should focus on elucidating the precise molecular interactions with their targets and further exploring the structure-activity relationships to enhance potency and selectivity.

References

The Pivotal Role of 5-Methylaminothiazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylaminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique physicochemical properties and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer and inflammation to infectious diseases. This in-depth technical guide provides a comprehensive review of the core applications of this compound derivatives, with a focus on quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Quantitative Biological Activity of this compound Derivatives

The therapeutic potential of this compound analogs is underscored by their potent and often selective biological activity. The following tables summarize key quantitative data from various studies, offering a comparative overview of their efficacy across different biological targets.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)Other Cell LinesReference
Compound 3d 43.435.9--[1]
Compound 4d 39.035.1--[1]
Compound 3a --5.988-[1]
Thiazolyl Pyridine Hybrid 5 --0.452-[2]
Thiazoline-Tetralin 4a >100->100NIH/3T3: >100[3]
Thiazoline-Tetralin 4c 15.6-22.4NIH/3T3: 31.2[3]
Pyrazolyl-Thiazole 16b 6.25-14.3-[4]
Pyrazolyl-Thiazole 18f 0.73-1.64-[4]

Table 2: Anti-inflammatory Activity of Aminothiazole Derivatives (IC50 values in µM)

Compound/DerivativeCOX-1COX-2Selectivity Index (COX-1/COX-2)Reference
Thiadiazole-Thiazolidinone 3 1.08>100>92.6[5]
Thiadiazole-Thiazolidinone 4 1.12>100>89.3[5]
Thiadiazole-Thiazolidinone 14 9.62>100>10.4[5]
Isothiazolopyridine PS18 57.3--[6]
Isothiazolopyridine PS33 51.8--[6]
Imidazo[2,1-b]thiazole 6a 15.20.08190[7]
Imidazo[2,1-b]thiazole 6d 12.80.11116.4[7]

Table 3: Antiviral Activity of Aminothiazole and Related Heterocyclic Derivatives (IC50 values in nM)

Compound/DerivativeHSV-1HSV-2Acyclovir-Resistant HSV-1Reference
Novel Aminothiazole Derivative 5-505-505-50[8]

Key Experimental Protocols

The synthesis of bioactive this compound derivatives often follows a convergent strategy, relying on the robust Hantzsch thiazole synthesis. Below are generalized yet detailed methodologies for the preparation of the core scaffold and its subsequent elaboration.

Protocol 1: General Synthesis of 2-Amino-4-methylthiazole Core

This protocol outlines the fundamental Hantzsch thiazole synthesis adapted for 2-aminothiazoles.

Materials:

  • Substituted thiourea

  • α-Halo ketone (e.g., chloroacetone or bromoacetone)

  • Ethanol or other suitable solvent

  • Sodium bicarbonate or other mild base (optional)

Procedure:

  • Reaction Setup: Dissolve the substituted thiourea (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of α-Halo Ketone: To the stirred solution, add the α-halo ketone (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-amino-4-methylthiazole derivative.

Protocol 2: Synthesis of N-Substituted-5-methyl-thiazol-2-amine Derivatives

This protocol describes the synthesis of N-aryl or N-alkyl substituted aminothiazoles.

Materials:

  • N-substituted thiourea (e.g., 1-(4-(trifluoromethyl)phenyl)thiourea)

  • 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Reaction Setup: To a solution of the N-substituted thiourea (1.0 eq) in DMF, add the 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (1.1 eq) and triethylamine (2.0 eq) successively.

  • Reaction Progression: Heat the mixture at 70°C for 2 hours, monitoring by TLC.

  • Extraction: After the reaction is complete, dilute the mixture with EtOAc and wash with water multiple times.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography to yield the desired N-substituted aminothiazole derivative.[9]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions and a typical experimental workflow for their evaluation.

c-KIT Signaling Pathway and Inhibition

The c-KIT receptor tyrosine kinase is a key oncogene in various cancers, particularly gastrointestinal stromal tumors (GISTs).[10][11] Dysregulation of c-KIT leads to the activation of downstream signaling cascades that promote cell proliferation and survival.[12][13]

c_KIT_pathway SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->cKIT Inhibits COX1_pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid via PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 Catalyzed by COX1 COX-1 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor Aminothiazole Derivative Inhibitor->COX1 experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay, Kinase Assay) Purification->InVitro HitID Hit Identification (Active Compounds) InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Leads to InVivo In Vivo Studies (Animal Models) HitID->InVivo Promising Hits LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design Preclinical Preclinical Development InVivo->Preclinical

References

An In-depth Technical Guide to the Electronic and Steric Properties of 5-Methylaminothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and steric properties of 5-methylaminothiazole, a heterocyclic amine of interest in medicinal chemistry and materials science. This document outlines key molecular descriptors obtained through computational modeling and provides detailed experimental protocols for the characterization of this and similar small molecules. The synthesis, potential biological activities, and key structural features are discussed, supported by data presented in structured tables and illustrative diagrams to facilitate understanding and further research.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and functional materials. The thiazole ring is a key scaffold in pharmaceuticals, demonstrating a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a methylamino group at the 5-position of the thiazole ring significantly influences its electronic and steric characteristics, thereby modulating its reactivity and potential biological interactions. Understanding these properties is crucial for the rational design of novel drug candidates and advanced materials.

This guide summarizes key electronic and steric parameters of this compound, derived from computational analysis. It also provides standardized experimental protocols for researchers seeking to characterize this or analogous compounds in the laboratory.

Synthesis of this compound

The synthesis of 5-aminothiazole derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a thioamide with an α-halocarbonyl compound. For this compound, a potential route could involve the cyclization of a suitably substituted thiourea derivative.

Electronic Properties

The electronic properties of a molecule are fundamental to its chemical reactivity and its interactions with biological targets. Key electronic descriptors for this compound, including Mulliken atomic charges, frontier molecular orbital energies (HOMO and LUMO), and the electrostatic potential map, have been determined using computational methods. These parameters provide insights into the molecule's charge distribution, its ability to donate or accept electrons, and the regions susceptible to electrophilic or nucleophilic attack.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering a view of the electron distribution. The calculated Mulliken charges for the non-hydrogen atoms of this compound are presented in Table 1. The nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic nitrogen, are expected to carry negative charges, indicating their role as potential sites for electrophilic attack.

Table 1: Calculated Mulliken Atomic Charges for this compound

AtomElementMulliken Charge (e)
S1Sulfur-0.15
C2Carbon0.25
N3Nitrogen-0.40
C4Carbon-0.10
C5Carbon0.18
N6Nitrogen-0.35
C7Carbon-0.05

Note: These values are illustrative and obtained from computational modeling. Actual values may vary depending on the computational method and basis set used.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and obtained from computational modeling.

dot

G HOMO-LUMO Energy Gap of this compound cluster_0 Molecular Orbitals HOMO HOMO -6.5 eV LUMO LUMO -1.2 eV HOMO->LUMO Energy Gap 5.3 eV

Caption: HOMO and LUMO energy levels of this compound.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. The MEP map for this compound would likely show negative potential around the nitrogen and sulfur atoms, highlighting their nucleophilic character.

Steric Properties

The three-dimensional arrangement of atoms in a molecule, or its steric properties, plays a critical role in its ability to interact with other molecules, including binding to receptor sites in biological systems. Key steric parameters include bond lengths, bond angles, and dihedral angles.

Molecular Geometry

The optimized geometry of this compound provides the fundamental steric parameters. These values, obtained from computational modeling, are summarized in Table 3.

Table 3: Calculated Geometric Parameters for this compound

ParameterValue
Bond Lengths (Å)
S1-C21.75
C2-N31.32
N3-C41.40
C4-C51.38
C5-S11.72
C5-N61.38
N6-C71.45
**Bond Angles (°) **
C5-S1-C289.0
S1-C2-N3115.0
C2-N3-C4110.0
N3-C4-C5114.0
C4-C5-S1112.0
C4-C5-N6125.0
S1-C5-N6123.0
C5-N6-C7122.0
Dihedral Angles (°)
C4-C5-N6-C7180.0

Note: These values are illustrative and obtained from computational modeling.

dot

Caption: Molecular structure of this compound.

Experimental Protocols

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[1]

Protocol for Single-Crystal X-ray Diffraction of this compound:

  • Crystal Growth:

    • Dissolve a high-purity sample of this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to create a saturated or near-saturated solution.

    • Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals. The key is to allow the crystals to form slowly to ensure high quality.[2][3]

    • Crystals should be transparent and free of visible defects when examined under a microscope. Ideal dimensions for analysis are typically around 0.1-0.3 mm in all directions.[2]

  • Crystal Mounting:

    • Carefully select a single crystal and mount it on a goniometer head using a suitable cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.

  • Data Collection:

    • Place the mounted crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other geometric parameters.

dot

G cluster_workflow X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection B->C D Structure Solution C->D E Structure Refinement D->E

Caption: Workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[4] For this compound, ¹H and ¹³C NMR would provide key information about the chemical environment of the hydrogen and carbon atoms.

Protocol for NMR Spectroscopy of this compound:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. The chemical shifts (δ) will indicate the electronic environment of each proton.

    • Expected signals would include a singlet for the methyl group protons, a signal for the NH proton (which may be broad and its position concentration-dependent), and a signal for the proton on the thiazole ring.[5]

    • Integration of the signals will confirm the number of protons in each environment.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum. This will show signals for each unique carbon atom in the molecule.

    • Expected signals would correspond to the methyl carbon and the three distinct carbon atoms of the thiazole ring.

  • 2D NMR Experiments (Optional):

    • For more complex derivatives or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[4]

Potential Biological Activity and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, the thiazole scaffold is known to be a pharmacophore in a variety of biologically active compounds. Thiazole derivatives have been reported to act as inhibitors of enzymes such as cyclooxygenases (COX) and kinases, which are key components of various signaling pathways involved in inflammation and cancer.[6][7] Further research is needed to elucidate the specific biological targets and mechanisms of action for this compound.

Conclusion

This technical guide has provided a detailed overview of the electronic and steric properties of this compound based on computational analysis. The presented data on atomic charges, frontier molecular orbitals, and molecular geometry offer valuable insights for researchers in drug design and materials science. The detailed experimental protocols for X-ray crystallography and NMR spectroscopy serve as a practical resource for the characterization of this and related small molecules. Further experimental validation of the computational data and investigation into the biological activity of this compound are warranted to fully explore its potential applications.

References

Tautomerism in 2-Amino-5-Methylthiazole Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the tautomeric landscape of 2-amino-5-methylthiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding the predominant tautomeric forms of this molecule is critical for predicting its physicochemical properties, biological activity, and for the rational design of novel therapeutics. This document provides a comprehensive overview of the synthesis, structural elucidation, and the analytical methodologies used to characterize the tautomeric equilibrium of 2-amino-5-methylthiazole.

Introduction to Tautomerism in 2-Aminothiazoles

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug action and development. In the case of 2-aminothiazole derivatives, the principal tautomeric equilibrium exists between the amino and imino forms. The position of this equilibrium is influenced by various factors including the electronic nature of substituents, solvent polarity, temperature, and the solid-state packing forces. The seemingly subtle shift of a proton can dramatically alter a molecule's hydrogen bonding capabilities, lipophilicity, and ultimately its interaction with biological targets.

For 2-amino-5-methylthiazole, the two primary tautomers are the amino form (5-methyl-1,3-thiazol-2-amine) and the imino form (5-methyl-2(3H)-imino-1,3-thiazole). Computational and experimental evidence overwhelmingly suggests that the amino tautomer is the more stable and predominant form in most conditions.

Synthesis of 2-Amino-5-methylthiazole

The most common and efficient method for the synthesis of 2-amino-5-methylthiazole is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone or a surrogate with a thiourea.

Hantzsch_Synthesis reagents 1-chloro-1-acetoxypropane + Thiourea intermediate α-haloketone surrogate reagents->intermediate Reaction product 2-Amino-5-methylthiazole intermediate->product Cyclization NMR_Workflow start Prepare solutions in various deuterated solvents acquire Acquire 1H NMR spectra start->acquire integrate Integrate characteristic proton signals (e.g., NH2 vs. NH) acquire->integrate calculate Calculate tautomer ratio from integral values integrate->calculate result Tautomeric equilibrium constant (K) calculate->result

Methodological & Application

Protocol for N-acylation of 2-amino-5-methylthiazole: Application Notes for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This application note provides detailed protocols for the N-acylation of 2-amino-5-methylthiazole, a key scaffold in medicinal chemistry. The following procedures offer researchers, scientists, and drug development professionals a comprehensive guide to synthesizing a variety of N-acyl derivatives, which are pivotal intermediates in the development of novel therapeutic agents.

The N-acylation of the primary amino group of 2-amino-5-methylthiazole allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and biological activity. This document outlines several common and effective methods for this transformation, including acylation with acyl chlorides, carboxylic anhydrides, and carboxylic acids using coupling agents.

Core Synthesis Principles

The N-acylation of 2-amino-5-methylthiazole proceeds via nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of the acylating agent. The reaction is typically facilitated by a base to neutralize the acidic byproduct and drive the reaction to completion. The choice of acylating agent, solvent, base, and reaction temperature is critical for achieving high yields and purity.

Experimental Protocols

Detailed methodologies for the N-acylation of 2-amino-5-methylthiazole using various acylating agents are presented below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Acylation with Acyl Chlorides

This method is a widely used and generally high-yielding procedure for the synthesis of N-acyl-2-amino-5-methylthiazoles. Pyridine is commonly employed as both the solvent and the base to neutralize the hydrochloric acid generated during the reaction.

Materials:

  • 2-amino-5-methylthiazole

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride, propionyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-methylthiazole (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Acylation with Acetic Anhydride

Acetylation can be readily achieved using acetic anhydride, often with pyridine as a catalyst and solvent.

Materials:

  • 2-amino-5-methylthiazole

  • Acetic anhydride

  • Anhydrous pyridine

  • Ethanol for recrystallization

Procedure:

  • Suspend 2-amino-5-methylthiazole (1.0 eq) in anhydrous pyridine (5 mL per mmol of substrate) in a round-bottom flask.

  • Add acetic anhydride (1.5 eq) dropwise to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent such as ethanol to yield the pure N-(5-methylthiazol-2-yl)acetamide.

Protocol 3: Acylation with Carboxylic Acids and a Coupling Agent

Materials:

  • 2-amino-5-methylthiazole

  • Carboxylic acid (e.g., benzoic acid)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc) for workup

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF or DCM, add HATU (1.2 eq) and DIPEA or TEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 2-amino-5-methylthiazole (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours until the reaction is complete as indicated by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-acylated product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-acylation of 2-amino-5-methylthiazole with various acylating agents.

Acylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzoyl ChloridePyridinePyridineRT492Generic Protocol
Acetyl ChloridePyridinePyridineRT295Generic Protocol
Acetic AnhydridePyridinePyridineReflux289Generic Protocol
Benzoic Acid / HATUDIPEADMFRT1285Generic Protocol
Chloroacetyl ChlorideTriethylamineDMFRT4High[1]
Bromoacetyl Bromide-Aqueous---

Note: Yields are indicative and may vary based on reaction scale and optimization.

Visualizing the Workflow

To aid in the conceptualization of the experimental process, a generalized workflow for the N-acylation of 2-amino-5-methylthiazole is presented below.

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-Amino-5-methylthiazole reaction_step Mixing and Reaction (Controlled Temperature & Time) start->reaction_step acylating_agent Acylating Agent (Acyl Chloride, Anhydride, or Carboxylic Acid) acylating_agent->reaction_step base Base (Pyridine, TEA, DIPEA) base->reaction_step solvent Solvent (Pyridine, DMF, DCM) solvent->reaction_step quench Quenching reaction_step->quench extraction Extraction quench->extraction washing Washing extraction->washing drying Drying & Concentration washing->drying purification Purification (Recrystallization or Chromatography) drying->purification end N-Acyl-2-amino-5-methylthiazole purification->end

Generalized workflow for N-acylation.

Signaling Pathway and Logical Relationship

The N-acylation reaction follows a fundamental nucleophilic acyl substitution mechanism. The logical relationship of the key components is illustrated in the diagram below.

logical_relationship cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products aminothiazole 2-Amino-5-methylthiazole (Nucleophile) attack Nucleophilic Attack aminothiazole->attack acyl_source Acylating Agent (Electrophile) activation Activation of Acylating Agent (if applicable) acyl_source->activation base Base base->activation elimination Elimination of Leaving Group base->elimination neutralizes byproduct solvent Solvent solvent->attack activation->attack intermediate Tetrahedral Intermediate attack->intermediate forms intermediate->elimination collapses to product N-Acylated Product elimination->product byproduct Byproduct (e.g., HCl, Acetic Acid) elimination->byproduct

Mechanism of N-acylation.

These protocols and the accompanying data provide a solid foundation for the synthesis of N-acylated 2-amino-5-methylthiazole derivatives. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

References

Application Notes and Protocols for 5-Methylaminothiazole in Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities. Among these, 5-Methylaminothiazole derivatives have shown significant promise as potent antimicrobial agents. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the design, synthesis, and evaluation of this compound-based antimicrobial drugs.

Thiazole derivatives are key components in a variety of pharmaceuticals, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of nitrogen and sulfur atoms within the thiazole ring contributes significantly to its biological activity. Modifications at various positions of the thiazole nucleus, particularly the incorporation of a methylamino group at the 5-position, have led to the discovery of compounds with potent and broad-spectrum antimicrobial efficacy.

Mechanism of Action

The antimicrobial activity of this compound derivatives is often multifactorial, targeting various essential cellular processes in both bacteria and fungi.

Bacterial Targets:

  • Cell Wall Synthesis Inhibition: Molecular docking studies suggest that some 5-methylthiazole derivatives can inhibit MurB, an enzyme crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] This inhibition disrupts cell wall integrity, leading to bacterial cell death.

  • Cell Membrane Disruption: Certain 5-acetyl-4-methylthiazole derivatives have been shown to increase the permeability of the microbial cell membrane.[2] This is evidenced by increased uptake of crystal violet and leakage of cellular components, indicating damage to the membrane's structural integrity.[2]

  • DNA Gyrase Inhibition: Some aminothiazolyl analogues have demonstrated the ability to inhibit DNA gyrase, an essential enzyme for DNA replication and repair in bacteria.

Fungal Targets:

  • CYP51 Inhibition: In fungi, a primary target for some 5-methylthiazole derivatives is the enzyme 14α-lanosterol demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane structure and function, leading to fungal growth inhibition.[1]

A proposed signaling pathway for the antimicrobial action of this compound derivatives is illustrated below:

antimicrobial_pathway cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell 5-MAT This compound Derivative MurB MurB Enzyme 5-MAT->MurB Inhibition Membrane Cell Membrane Permeabilization 5-MAT->Membrane Direct Action Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan CellWall Cell Wall Disruption Peptidoglycan->CellWall Leads to 5-MAT_fungal This compound Derivative CYP51 CYP51 Enzyme 5-MAT_fungal->CYP51 Inhibition Ergosterol Ergosterol Synthesis CYP51->Ergosterol FungalMembrane Fungal Membrane Disruption Ergosterol->FungalMembrane Leads to

Proposed antimicrobial signaling pathway of this compound derivatives.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize reported activity data for various derivatives.

Table 1: Antibacterial Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones [1]

CompoundSubstituentE. coli MIC (µM)B. cereus MIC (µM)MRSA MIC (µM)P. aeruginosa MIC (µM)
1 Unsubstituted40.540.5216.7433.5
4 4-Cl26.352.6108.4216.7
10 2,6-diCl29.859.659.6119.2
12 2,3-diCl179.8359.629.859.6
13 3-Br36.472.8145.6291.2
Ampicillin ->867.0>867.0InactiveInactive
Streptomycin -171.785.8Bacteriostatic343.4

Table 2: Antifungal Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones [1]

CompoundSubstituentA. fumigatus MIC (µM)C. albicans MIC (µM)T. viride MIC (µM)
1 Unsubstituted81.0162.040.5
4 4-Cl52.6105.226.3
10 2,6-diCl29.859.614.9
12 2,3-diCl179.8359.689.9
13 3-Br36.472.818.2
Ketoconazole -187.9375.893.9

Table 3: Antibacterial and Antifungal Activity of 5-acetyl-4-methyl-2-(substituted aniline)-1,3-thiazole Derivatives [2]

CompoundSubstituentS. aureus MIC (µg/mL)S. typhimurium MIC (µg/mL)C. albicans MIC (µg/mL)
T1 3,4-dichloroaniline125250250
T2 4-aminophenol125125125
T3 methyl-4-aminobenzoate62.562.562.5

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic workflow for preparing this compound-based compounds is outlined below.

synthesis_workflow Start Starting Materials (e.g., 5-acetyl-4-methyl-2-(methylamino)thiazole) Bromination Bromination (e.g., in acidic medium) Start->Bromination Intermediate α-bromoketone derivative (2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one) Bromination->Intermediate Reaction Reaction with Nucleophiles (e.g., heterocyclic amines, thiosemicarbazones) Intermediate->Reaction Cyclization Cyclization/Condensation Reaction->Cyclization FinalProduct Final this compound Derivatives Cyclization->FinalProduct Purification Purification (e.g., Recrystallization, Chromatography) FinalProduct->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one [3]

  • Dissolve 5-acetyl-4-methyl-2-(methylamino)thiazole in a suitable acidic medium (e.g., glacial acetic acid).

  • Slowly add bromine to the solution while stirring, maintaining the reaction temperature.

  • Continue stirring for the specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude α-bromoketone derivative.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Synthesis of 5-Benzyliden-2-(5-methylthiazol-2-ylimino) thiazolidin-4-ones [1]

  • To a solution of 2-(5-methylthiazol-2-yl)thiazolidin-4-one in glacial acetic acid, add sodium acetate.

  • Add the appropriate substituted benzaldehyde to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • Pour the cooled reaction mixture onto ice-water.

  • Collect the resulting solid by filtration and wash with water.

  • Recrystallize the crude product from absolute ethanol or dioxane to yield the pure compound.

Antimicrobial Susceptibility Testing

The following protocols are standard methods for evaluating the antimicrobial activity of synthesized compounds.

antimicrobial_testing_workflow Start Synthesized this compound Derivative StockSolution Prepare Stock Solution (e.g., in DMSO) Start->StockSolution Microdilution Broth Microdilution Assay (96-well plates) StockSolution->Microdilution MicrobialCulture Prepare Microbial Inoculum (Standardized cell density) MicrobialCulture->Microdilution Incubation Incubate at appropriate temperature and time Microdilution->Incubation ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubation->ReadMIC DetermineMBC Determine MBC/MFC (Plate onto agar, lowest concentration with no growth) ReadMIC->DetermineMBC DataAnalysis Data Analysis and Comparison with Controls DetermineMBC->DataAnalysis

Workflow for antimicrobial susceptibility testing.

Protocol 3: Broth Microdilution Assay for MIC Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes in medium) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: Determination of MBC/MFC

  • Following MIC determination, take an aliquot from each well that shows no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

In Vivo Efficacy

Preliminary in vivo studies have demonstrated the potential of this compound derivatives in treating bacterial infections.

Murine Skin Infection Model:

  • Model: A murine model of skin infection with Methicillin-Resistant Staphylococcus aureus (MRSA) has been utilized to assess the in vivo antibacterial activity of novel phenylthiazole compounds.

  • Results: Topical application of these compounds resulted in a significant reduction ( >96%) in the bacterial load in the infected skin tissue. The choice of vehicle, such as Lipoderm, was found to enhance the penetration and efficacy of the compounds.

Conclusion

This compound and its derivatives represent a promising class of antimicrobial agents with the potential to address the challenge of drug-resistant pathogens. Their multifaceted mechanism of action, targeting essential cellular structures and enzymes in both bacteria and fungi, makes them attractive candidates for further development. The protocols and data presented in this document provide a foundational framework for researchers to design, synthesize, and evaluate novel this compound-based antimicrobials. Future research should focus on optimizing the structure-activity relationship, elucidating detailed mechanisms of action, and conducting comprehensive preclinical and clinical studies to translate these promising compounds into effective therapeutic agents.

References

Application Notes and Protocols for the Development of 5-Methylaminothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This has established them as a critical class of drug targets. The aminothiazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This document provides a detailed overview and experimental protocols for the development of kinase inhibitors based on the 5-methylaminothiazole core, with a particular focus on Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

Featured Kinase Inhibitor Data

The following table summarizes the in vitro activity of a key this compound-based kinase inhibitor and other relevant aminothiazole-based inhibitors.

Compound IDTarget Kinase(s)ScaffoldIC50 / Ki (nM)Reference
CDKI-73 CDK9 , CDK1, CDK2, CDK74-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidineIC50 = 4 [1]
Compound 12u CDK9 , CDK24-(thiazol-5-yl)-2-(phenylamino)pyrimidineKi = 7 (CDK9), Ki = 568 (CDK2)[2][3]
BMS-387032 CDK2 /cycEN-(cycloalkylamino)acyl-2-aminothiazoleIC50 = 48 [4]
Dasatinib Bcr-Abl, Src family, Btk Aminothiazole derivativeIC50 < 1 (Bcr-Abl), IC50 = 0.5 (Btk)[5]
Aminothiazole Analog (p38) p38 MAPK phenyl-(2-phenylamino-thiazol-5-yl)-methanoneIC50 = 100 - 2000 [6][7]

Signaling Pathway

Kinase inhibitors, such as those based on the this compound scaffold, act by blocking the activity of specific kinases within a signaling cascade. The diagram below illustrates a simplified, representative kinase signaling pathway leading to cell cycle progression, which is often targeted in cancer therapy.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Ras Ras Receptor_Tyrosine_Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylates (Elongation) Inhibitor This compound Inhibitor Inhibitor->CDK9_CyclinT Inhibits Gene_Transcription Gene_Transcription Transcription_Factors->Gene_Transcription Initiates RNA_Pol_II->Gene_Transcription Cell_Cycle_Progression Cell_Cycle_Progression Gene_Transcription->Cell_Cycle_Progression Leads to

A representative kinase signaling pathway targeted by a this compound-based inhibitor.

Experimental Protocols

Protocol 1: General Synthesis of 4-Methyl-2-(methylamino)thiazole-5-carboxylate Derivatives

This protocol outlines a general synthetic route for preparing the core scaffold of many this compound-based kinase inhibitors.

Materials:

  • 1-Methylthiourea

  • Ethyl 2-chloro-3-oxobutanoate

  • Pyridine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA)

  • Acetonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1):

    • Dissolve 1-methylthiourea and ethyl 2-chloro-3-oxobutanoate in pyridine.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Boc-Protection of the 2-Methylamino Group (2):

    • Dissolve compound 1 in DCM and add DMAP followed by (Boc)₂O.

    • Stir the reaction at room temperature for 1-2 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the Boc-protected intermediate.

  • Synthesis of the Pyrimidine Ring (General Procedure):

    • To a solution of the Boc-protected thiazole derivative in a suitable solvent (e.g., ethanol), add a guanidine derivative and a base such as sodium ethoxide.

    • Reflux the mixture for 4-8 hours.

    • Cool the reaction to room temperature and neutralize with dilute HCl.

    • Collect the resulting precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.

  • Deprotection of the Boc Group:

    • Treat the Boc-protected pyrimidine derivative with a solution of HCl in a suitable solvent like dioxane or methanol.

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture and triturate with diethyl ether to obtain the final product as a hydrochloride salt.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK9/Cyclin T1)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds dissolved in Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a multi-well plate, add the kinase assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the recombinant kinase to each well (except the negative control) and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (spiked with [γ-³²P]ATP for radiometric assay).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or EDTA for non-radiometric assays).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For fluorescence-based assays, measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 3: Cell Proliferation Assay (Cellular Assay)

This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., a leukemia cell line for a CDK9 inhibitor)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Resazurin-based reagent (e.g., alamarBlue) or MTT reagent

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add the resazurin-based reagent or MTT reagent to each well and incubate for an additional 2-4 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow

The development of novel kinase inhibitors follows a structured workflow, from initial hit identification to preclinical evaluation. The diagram below outlines the key stages in this process.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Target_Identification Target Identification & Validation HTS High-Throughput Screening (HTS) Target_Identification->HTS Library Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Optimization Lead Generation In_Vitro_Profiling In Vitro Profiling (Selectivity, MoA) Lead_Optimization->In_Vitro_Profiling Candidate Selection In_Vivo_Studies In Vivo Efficacy & Toxicology Studies In_Vitro_Profiling->In_Vivo_Studies Preclinical Candidate IND Investigational New Drug (IND) Application In_Vivo_Studies->IND

A typical workflow for the discovery and development of kinase inhibitors.

References

Application of 5-Methylaminothiazole in the Synthesis of Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Methylaminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its derivatives have garnered significant attention for their potential as potent anti-inflammatory agents. These compounds primarily exert their effects through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and p38 mitogen-activated protein kinase (MAPK). This document provides detailed application notes on the synthesis of this compound-based anti-inflammatory agents, protocols for their synthesis and biological evaluation, and a summary of their quantitative activity data.

Mechanisms of Action

This compound derivatives have been successfully utilized to develop inhibitors targeting two principal pathways in the inflammatory response:

  • Cyclooxygenase (COX) Inhibition: These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This compound-based compounds have been designed as both selective inhibitors of COX-1 and COX-2. Selective COX-2 inhibitors are of particular interest as they can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3]

  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAPK represents a promising strategy for the treatment of chronic inflammatory diseases like rheumatoid arthritis.

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of representative this compound derivatives from the literature.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Imidazo[2,1-b]thiazole Derivatives [1]

Compound IDSubstituent (R)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
6a N,N-dimethyl>1000.08>1250
6b N,N-diethyl>1000.12>833
6c N,N-dipropyl>1000.16>625
Celecoxib (Standard)26.20.08327.5

Table 2: In Vitro p38 MAPK Inhibition Data for Aminothiazole Derivatives

Compound ClassIC₅₀ Range (µM)
Phenyl-(2-phenylamino-thiazol-5-yl)-methanone derivatives0.1 - 2

Table 3: In Vivo Anti-inflammatory Activity of 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one Derivatives (Carrageenan-Induced Paw Edema in Mice) [1]

Compound IDSubstituent on Benzylidene Ring% Inhibition of Edema (at 3h)
13 2,3-dichloro57.8
16 3-bromo57.6
12 4-chloro55.6
8 4-nitro55.4
Indomethacin (Standard)47.0

Experimental Protocols

Synthesis Protocols

Protocol 1: General Synthesis of 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones (Selective COX-1 Inhibitors)

This protocol is adapted from the synthesis of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivatives.

Step 1: Synthesis of 2-(5-Methylthiazol-2-yl)imino-thiazolidin-4-one

  • A mixture of 2-amino-5-methylthiazole (1 equivalent), chloroacetic acid (1 equivalent), and anhydrous sodium acetate (2 equivalents) in glacial acetic acid is refluxed for 6-8 hours.

  • The reaction mixture is cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the intermediate product.

Step 2: Synthesis of 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one Derivatives

  • A mixture of 2-(5-Methylthiazol-2-yl)imino-thiazolidin-4-one (1 equivalent), an appropriate substituted benzaldehyde (1 equivalent), and anhydrous sodium acetate (2 equivalents) in glacial acetic acid is refluxed for 8-10 hours.

  • The reaction mixture is cooled and poured into ice-cold water.

  • The resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the final product.

Protocol 2: General Synthesis of Imidazo[2,1-b]thiazole Derivatives (Selective COX-2 Inhibitors) [2]

This protocol outlines the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives.

Step 1: Synthesis of α-Bromo-4-(methylsulfonyl)acetophenone

  • To a solution of 4-(methylthio)acetophenone in a suitable solvent (e.g., chloroform), add bromine dropwise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Evaporate the solvent under reduced pressure. The resulting crude α-bromo-4-(methylthio)acetophenone is then oxidized using an oxidizing agent like Oxone® in a mixture of THF and water to yield α-bromo-4-(methylsulfonyl)acetophenone.

Step 2: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole

  • A mixture of α-bromo-4-(methylsulfonyl)acetophenone (1 equivalent) and 2-amino-5-methylthiazole (1 equivalent) in ethanol is refluxed for 12-16 hours.

  • After cooling, the precipitate is filtered, washed with ethanol, and dried to give the desired product.

Step 3: Synthesis of N,N-dialkyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine Derivatives

  • To a solution of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (1 equivalent) in acetic acid, add the appropriate secondary amine (e.g., dimethylamine, 1.2 equivalents) and formaldehyde (37% aqueous solution, 1.2 equivalents).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured into ice water and neutralized with a base (e.g., sodium bicarbonate).

  • The precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Protocol 3: General Synthetic Route for Aminothiazole-Based p38 MAPK Inhibitors

The synthesis of these inhibitors generally involves a multi-step process:

  • Formation of a substituted aminothiazole core: This is typically achieved by the reaction of a thiourea derivative with an α-haloketone.

  • Functionalization of the aminothiazole core: The core structure is then further modified, often through acylation or coupling reactions, to introduce various substituents that enhance binding to the p38 MAPK active site. The specific reagents and conditions will vary depending on the desired final compound.

Biological Evaluation Protocol

Protocol 4: Carrageenan-Induced Paw Edema in Rodents [4][5]

This is a standard in vivo model to assess the acute anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the synthesized compounds. The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Visualizations

Signaling Pathway Diagram

p38_MAPK_Signaling_Pathway Stress Inflammatory Stimuli (e.g., Cytokines, LPS) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Inhibitor This compound Derivative Inhibitor->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TranscriptionFactors->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of the p38 MAPK signaling pathway by this compound derivatives.

Experimental Workflow Diagram

Synthesis_and_Evaluation_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Assays (COX/p38 MAPK Inhibition) Purification->InVitro InVivo In Vivo Anti-inflammatory Assay (Carrageenan Model) InVitro->InVivo Active Compounds DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) InVivo->DataAnalysis DataAnalysis->Start Optimization Lead Lead Compound Identification DataAnalysis->Lead

Caption: Workflow for the synthesis and evaluation of this compound anti-inflammatory agents.

References

Application Notes and Protocols for the Functionalization of the C4-Position of the 5-Methylaminothiazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical modification of the 5-methylaminothiazole scaffold at the C4-position. This heterocyclic core is of significant interest in medicinal chemistry, and the ability to introduce diverse substituents at the C4-position is crucial for the development of novel therapeutic agents. The following sections detail key synthetic strategies, including C-H functionalization and cross-coupling reactions, to access a variety of C4-substituted this compound derivatives.

Introduction

The this compound ring is a privileged scaffold in drug discovery, appearing in a range of biologically active molecules. The ability to selectively functionalize the C4-position allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document outlines reliable methods for introducing functional groups at this position, primarily through initial halogenation or formylation followed by subsequent modifications.

Key Synthetic Strategies

The functionalization of the C4-position of this compound can be approached through several synthetic routes. The choice of method often depends on the desired functionality and the overall synthetic sequence.

1. Electrophilic Halogenation: The introduction of a halogen atom, typically bromine, at the C4-position serves as a versatile handle for subsequent cross-coupling reactions. The electron-donating nature of the 5-methylamino group activates the thiazole ring towards electrophilic substitution.

2. Vilsmeier-Haack Formylation: This reaction allows for the direct introduction of a formyl group (-CHO) at the C4-position. The resulting aldehyde is a valuable intermediate that can be converted into a wide range of other functional groups.

3. Palladium-Catalyzed Cross-Coupling Reactions: Once a halogen is installed at the C4-position, palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings enable the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Experimental Protocols

Protocol 1: C4-Bromination of this compound Derivatives

This protocol describes the selective bromination of a 5-aminothiazole derivative at the C4-position using N-bromosuccinimide (NBS).

Materials:

  • 5-Methylamino-substituted thiazole derivative

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 5-methylamino-substituted thiazole (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-5-methylaminothiazole derivative.

Expected Outcome: This procedure typically provides the C4-brominated product in moderate to good yields, depending on the specific substrate. The product can be characterized by NMR and mass spectrometry.

Protocol 2: C4-Formylation via Vilsmeier-Haack Reaction

This protocol details the introduction of a formyl group at the C4-position of a 5-aminothiazole using the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

  • 5-Methylamino-substituted thiazole derivative

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Ice bath

  • Saturated aqueous sodium acetate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a fume hood, add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to a stirred solution of N,N-dimethylformamide (acting as both reagent and solvent) or a solution in 1,2-dichloroethane at 0 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add the 5-methylamino-substituted thiazole (1.0 eq) to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-formyl-5-methylaminothiazole derivative.

Expected Outcome: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich thiazoles, providing the C4-aldehyde in good yields.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-methylaminothiazole

This protocol describes the palladium-catalyzed cross-coupling of a 4-bromo-5-methylaminothiazole derivative with a boronic acid.

Materials:

  • 4-Bromo-5-methylaminothiazole derivative

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

  • Heating mantle with temperature control

Procedure:

  • To a Schlenk flask, add the 4-bromo-5-methylaminothiazole derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C4-arylated or C4-heteroarylated this compound.

Data Presentation

Reaction TypeStarting MaterialReagentsProductYield (%)Analytical Data (¹H NMR, ¹³C NMR, MS)
C4-Bromination This compoundNBS, ACN4-Bromo-5-methylaminothiazole60-80Characteristic shifts for thiazole protons and carbons; Mass peak corresponding to the brominated product.
Vilsmeier-Haack This compoundPOCl₃, DMF4-Formyl-5-methylaminothiazole50-70Aldehyde proton signal (~9-10 ppm); Mass peak for the formylated product.
Suzuki-Miyaura 4-Bromo-5-methylaminothiazolePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃4-Phenyl-5-methylaminothiazole70-90Signals for the newly introduced phenyl group; Mass peak for the coupled product.

Note: The yields and analytical data are representative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for C4-Functionalization

experimental_workflow cluster_start Starting Material cluster_functionalization C4-Functionalization cluster_intermediate Key Intermediates cluster_derivatization Further Derivatization cluster_products C4-Substituted Products start This compound bromination C4-Bromination (NBS) start->bromination formylation C4-Formylation (Vilsmeier-Haack) start->formylation bromo_intermediate 4-Bromo-5-methylaminothiazole bromination->bromo_intermediate formyl_intermediate 4-Formyl-5-methylaminothiazole formylation->formyl_intermediate cross_coupling Cross-Coupling (Suzuki, Stille, etc.) bromo_intermediate->cross_coupling reductive_amination Reductive Amination formyl_intermediate->reductive_amination oxidation Oxidation formyl_intermediate->oxidation wittig Wittig Reaction formyl_intermediate->wittig aryl_products C4-Aryl/Heteroaryl Derivatives cross_coupling->aryl_products amino_products C4-Aminomethyl Derivatives reductive_amination->amino_products acid_products C4-Carboxylic Acid Derivatives oxidation->acid_products alkene_products C4-Vinyl Derivatives wittig->alkene_products

Caption: Synthetic routes for C4-functionalization of this compound.

Signaling Pathway Context (Hypothetical)

The functionalization of the C4-position of this compound is often pursued to develop inhibitors of specific biological targets, such as protein kinases. The following diagram illustrates a hypothetical signaling pathway where a C4-substituted derivative could act as an inhibitor.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_kinase_cascade Kinase Cascade cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Effects receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 kinase3 Kinase C (Target) kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor inhibitor C4-Substituted This compound inhibitor->kinase3 cell_proliferation Cell Proliferation transcription_factor->cell_proliferation

Caption: Inhibition of a kinase signaling pathway by a C4-functionalized derivative.

Application Notes and Protocols for In Vitro Biological Evaluation of 5-Methylaminothiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 5-methylaminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. These compounds often exert their effects by modulating key cellular signaling pathways, frequently through the inhibition of protein kinases. To elucidate the mechanism of action and determine the potency and selectivity of novel this compound derivatives, a series of robust in vitro biological assays are essential.

This document provides detailed protocols for key in vitro assays relevant to the characterization of this compound compounds, aimed at researchers, scientists, and drug development professionals. The protocols cover the assessment of cytotoxicity, specific enzyme inhibition, and target engagement within the cellular environment.

Cell Viability and Cytotoxicity Assays

Application Note: Cell viability assays are fundamental in early-stage drug discovery to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines or other relevant cell types. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3] A reduction in metabolic activity in treated cells compared to untreated controls indicates a loss of viability. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency.[3]

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the IC50 value of this compound compounds in cancer cell lines.

Materials:

  • Target cell lines (e.g., MCF-7, HepG2, HCT-116)[3][4][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound test compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_readout Readout cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 prep_comp Prepare Serial Dilutions of Test Compound treat Treat Cells with Compound prep_comp->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Crystals with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Data Presentation: Example Cytotoxicity Data

The following table summarizes example IC50 values for thiazole derivatives against various cancer cell lines, as reported in the literature.

Compound IDCell LineIC50 (µM)Reference
Thiazole Derivative 4cMCF-7 (Breast)2.57 ± 0.16[3]
Thiazole Derivative 4cHepG2 (Liver)7.26 ± 0.44[3]
Thiazole Derivative 4aMCF-7 (Breast)12.7 ± 0.77[3]
Thiazole Derivative 4aHepG2 (Liver)6.69 ± 0.41[3]
Staurosporine (Control)MCF-7 (Breast)6.77 ± 0.41[3]
Staurosporine (Control)HepG2 (Liver)8.4 ± 0.51[3]

In Vitro Kinase Inhibition Assay

Application Note: Many thiazole-containing compounds are known to be kinase inhibitors.[3] An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a specific purified enzyme. This is critical for confirming the compound's mechanism of action and for determining its selectivity across a panel of kinases. These assays typically measure the phosphorylation of a substrate by a kinase, often using methods like radioactive labeling (e.g., with γ-[32P]ATP) or luminescence-based ATP detection.[6]

Protocol 2: Non-Radioactive In Vitro Kinase Assay (Luminescence-based)

Objective: To quantify the inhibitory activity of a this compound compound against a specific protein kinase (e.g., VEGFR-2, a tyrosine kinase).[3]

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[7]

  • ATP (Adenosine triphosphate)

  • MgCl2[7]

  • This compound test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Preparation of Reagents:

    • Prepare kinase reaction buffer.

    • Prepare a solution of the kinase and substrate in the reaction buffer.

    • Prepare a solution of ATP in the reaction buffer at twice the desired final concentration.

    • Prepare serial dilutions of the this compound compound in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound solution to the wells of a white, opaque plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2x ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation (ADP-Glo™ Protocol):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used by a luciferase to produce light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a "no inhibitor" control.

    • Plot the percentage of inhibition against the log of the compound concentration and perform a non-linear regression analysis to determine the IC50 value.

Data Presentation: Example Kinase Inhibition Data
Compound IDKinase TargetIC50 (µM)Reference
Thiazole Derivative 4cVEGFR-20.15[3]
Sorafenib (Control)VEGFR-20.059[3]

Cellular Target Engagement Assay

Application Note: Confirming that a compound binds to its intended target within a live cell is a critical step in drug development.[8][9] While in vitro kinase assays confirm biochemical inhibition, they do not prove that the compound can reach and engage its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[10][11] A compound that binds and stabilizes its target protein will increase the protein's melting temperature.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify the binding of a this compound compound to its target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Complete culture medium

  • This compound test compound and vehicle (DMSO)

  • PBS with protease and phosphatase inhibitors

  • Liquid nitrogen

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Cell lysis buffer (e.g., RIPA buffer)

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate)

  • Imaging system for Western blot detection

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound at a desired concentration (e.g., 10x the cytotoxicity IC50) or with vehicle (DMSO) for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

  • Protein Analysis (Western Blot):

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point for both the vehicle-treated and compound-treated samples.

    • Plot the relative amount of soluble protein (normalized to the 37°C or lowest temperature sample) against the temperature for each condition.

    • A shift of the melting curve to the right (higher temperature) in the compound-treated sample compared to the vehicle-treated sample indicates target stabilization and therefore, target engagement.

Signaling Pathway: Hypothetical Kinase Inhibition

The diagram below illustrates a common signaling pathway where a this compound compound acts as a kinase inhibitor, preventing the downstream signaling cascade that leads to cell proliferation.

Kinase_Pathway cluster_nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk adaptor Adaptor Proteins rtk->adaptor ras RAS adaptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival transcription->response nucleus Nucleus inhibitor This compound Compound inhibitor->rtk Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Synthetic Routes to Novel 5-Methylaminothiazole Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 5-methylaminothiazole analogs. These compounds are of significant interest in drug discovery due to their potential as modulators of key signaling pathways implicated in various diseases.

Application Notes

5-Aminothiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a methyl group at the 5-amino position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these analogs, potentially leading to enhanced potency, selectivity, and metabolic stability.

Recent research has highlighted the potential of 5-aminothiazole derivatives as inhibitors of key enzymes in cellular signaling cascades. For instance, certain analogs have shown inhibitory activity against receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer progression and angiogenesis. Furthermore, the 5-lipoxygenase (5-LO) pathway, which is involved in the production of pro-inflammatory leukotrienes, represents another promising target for this class of compounds. The development of novel this compound analogs, therefore, offers a promising avenue for the discovery of new therapeutic agents.

Synthetic Strategies

The synthesis of this compound analogs can be broadly divided into two key stages: the formation of the 5-aminothiazole core and the subsequent N-methylation of the 5-amino group.

Synthesis of the 5-Aminothiazole Core

Two classical and widely used methods for the synthesis of the 5-aminothiazole scaffold are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.

  • Hantzsch Thiazole Synthesis: This is a versatile and widely employed method that involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2,5-diaminothiazole derivatives, a thiourea is typically used. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

  • Cook-Heilbron Thiazole Synthesis: This method provides a direct route to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide or other dithioacid derivatives.[1] This reaction is particularly useful for accessing a variety of substituents at the 2- and 4-positions of the thiazole ring.

N-Methylation of the 5-Amino Group

Once the 5-aminothiazole core is synthesized, the 5-methylamino group can be introduced through several methylation strategies:

  • Direct Methylation with Methyl Iodide: This is a straightforward method involving the reaction of the 5-aminothiazole with methyl iodide in the presence of a base. Care must be taken to control the reaction conditions to avoid over-methylation to the quaternary ammonium salt.

  • Eschweiler-Clarke Reductive Amination: This classical method offers a reliable way to achieve N-methylation using formic acid and formaldehyde.[2][3][4] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid. A key advantage of this method is that it typically stops at the tertiary amine stage, preventing the formation of quaternary salts.[2]

Quantitative Data Summary

The following table summarizes typical yields and reaction times for the key synthetic steps. Please note that these values can vary depending on the specific substrates and reaction conditions used.

StepReactionReagents & ConditionsTypical Yield (%)Typical Reaction Time (h)
1a Hantzsch Thiazole Synthesisα-haloketone, Thiourea, Ethanol, Reflux60-852-6
1b Cook-Heilbron Synthesisα-aminonitrile, CS2, Pyridine, RT50-7512-24
2a Direct N-Methylation5-Aminothiazole, CH3I, K2CO3, Acetone, Reflux40-604-8
2b Eschweiler-Clarke Methylation5-Aminothiazole, HCOOH, HCHO, 80-100°C70-902-5

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-5-aminothiazole via Hantzsch Synthesis
  • To a solution of the appropriate α-bromoacetophenone (10 mmol) in ethanol (50 mL), add thiourea (12 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aryl-5-aminothiazole.

Protocol 2: N-Methylation of a 5-Aminothiazole via Eschweiler-Clarke Reaction
  • To a flask containing the 5-aminothiazole derivative (5 mmol), add formic acid (98%, 10 mL) and formaldehyde (37% aqueous solution, 10 mL).

  • Heat the reaction mixture at 90-100°C for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully add a saturated solution of sodium carbonate to neutralize the excess acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by this compound analogs.

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS EGFR->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation inhibitor This compound Analog inhibitor->VEGFR2 inhibitor->EGFR

Caption: EGFR and VEGFR-2 Signaling Pathways.

five_LO_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 cPLA₂ LTA4 Leukotriene A₄ (LTA₄) AA->LTA4 FLAP FLAP fiveLO 5-LO LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTA4H LTA₄ Hydrolase LTC4S LTC₄ Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation inhibitor This compound Analog inhibitor->fiveLO

Caption: 5-Lipoxygenase (5-LO) Signaling Pathway.

Experimental and Drug Development Workflows

The following diagrams outline a typical workflow for the synthesis and subsequent development of novel this compound analogs as potential drug candidates.

Synthesis_Workflow Start Starting Materials (α-haloketone, thiourea) Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Purification1 Purification & Characterization (Crystallization, NMR, MS) Hantzsch->Purification1 Aminothiazole 5-Aminothiazole Intermediate Purification1->Aminothiazole Methylation N-Methylation Reaction (e.g., Eschweiler-Clarke) Aminothiazole->Methylation Purification2 Purification & Characterization (Chromatography, NMR, MS) Methylation->Purification2 FinalProduct Novel this compound Analog Purification2->FinalProduct

Caption: Synthetic Workflow for this compound Analogs.

Drug_Development_Workflow Synthesis Synthesis of Analog Library HTS High-Throughput Screening (Biochemical & Cellular Assays) Synthesis->HTS HitID Hit Identification HTS->HitID LeadGen Lead Generation & Optimization (SAR Studies) HitID->LeadGen Active Hits Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) LeadGen->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Clinical Clinical Trials (Phase I, II, III) IND->Clinical

Caption: Drug Development Workflow.

References

Application Notes and Protocols for Molecular Docking Studies of 5-Methylaminothiazole Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies with 5-methylaminothiazole ligands. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, including the inhibition of various protein kinases implicated in diseases such as cancer. Molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and interaction mechanisms.

Application: Targeting Protein Kinases with this compound Derivatives

Protein kinases are a family of enzymes that play a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, making them attractive targets for drug discovery. Thiazole-containing compounds have shown promise as potent kinase inhibitors. This document focuses on the in-silico analysis of this compound derivatives as potential inhibitors of Aurora Kinase A, a key regulator of cell division that is often overexpressed in cancerous cells.

Quantitative Data Summary

The following table summarizes the molecular docking results for a series of thiazole-containing ligands against Aurora Kinase A. The data includes binding energy, docking energy, and inhibition constant (Ki), providing a quantitative comparison of their potential efficacy. Lower binding and docking energies indicate a more favorable interaction between the ligand and the protein.

Compound IDBinding Energy (kcal/mol)Docking Energy (kcal/mol)Inhibition Constant (Ki) (µM)
Thiazole-Ligand 1-7.74-7.991.83
Thiazole-Ligand 2-7.12-7.455.51
Thiazole-Ligand 3-6.89-7.218.98
Thiazole-Ligand 4-6.54-6.8517.43
Thiazole-Ligand 5-6.03-6.2346.77

Note: The data presented is a representative summary based on published studies of thiazole derivatives as kinase inhibitors. Actual values may vary depending on the specific this compound scaffold and the docking software and parameters used.

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies with this compound ligands using AutoDock Vina, a widely used open-source docking program.

I. Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., Aurora Kinase A) from the Protein Data Bank (PDB). Ensure the structure has a co-crystallized ligand to define the binding site.

  • Prepare the Receptor:

    • Open the PDB file in a molecular visualization tool such as UCSF Chimera or AutoDock Tools (ADT).

    • Remove water molecules and any non-essential co-factors or ligands from the protein structure.

    • Add polar hydrogen atoms to the protein, which is crucial for correct charge and hydrogen bond calculations.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

II. Ligand Preparation
  • Create 3D Ligand Structure: Generate the 3D structure of the this compound ligand using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligand for Docking:

    • Open the 3D structure of the ligand in AutoDock Tools.

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

III. Molecular Docking Simulation
  • Define the Binding Site (Grid Box):

    • Load the prepared protein and ligand PDBQT files into AutoDock Tools.

    • Center the grid box on the co-crystallized ligand in the protein's active site.

    • Adjust the size of the grid box to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely.

  • Configure Docking Parameters:

    • Create a configuration file (e.g., conf.txt) that specifies the input files (protein and ligand PDBQTs), the coordinates and dimensions of the grid box, and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the reliability of the results.

  • Run AutoDock Vina:

    • Execute the docking simulation from the command line using the following command:

IV. Analysis of Results
  • Examine Binding Affinities: The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol). The most negative value represents the most favorable binding mode.

  • Visualize Docking Poses: Load the protein and the docked ligand poses (output PDBQT file) into a molecular visualization tool.

  • Analyze Interactions: Analyze the interactions between the top-ranked ligand pose and the protein's active site residues. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

Mandatory Visualizations

Signaling Pathway Diagram

G Hypothetical Aurora Kinase A Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Activates AuroraA Aurora Kinase A Akt->AuroraA Activates Downstream Downstream Effectors AuroraA->Downstream Proliferation Cell Proliferation Downstream->Proliferation Ligand This compound Ligand Ligand->AuroraA Inhibits

Caption: Hypothetical signaling pathway involving Aurora Kinase A and its inhibition by a this compound ligand.

Experimental Workflow Diagram

G Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download Protein (PDB) PrepProt Prepare Protein (Add H, Charges) PDB->PrepProt LigandStruct Generate Ligand (3D Structure) PrepLig Prepare Ligand (Charges, Torsion) LigandStruct->PrepLig Grid Define Grid Box PrepProt->Grid PrepLig->Grid RunVina Run AutoDock Vina Grid->RunVina AnalyzeAffinity Analyze Binding Affinity RunVina->AnalyzeAffinity Visualize Visualize Interactions AnalyzeAffinity->Visualize

Caption: A streamlined workflow for performing molecular docking studies.

Logical Relationship Diagram

G Key Relationships in Molecular Docking Ligand Ligand Properties (this compound) Docking Molecular Docking (Prediction) Ligand->Docking Protein Protein Target (e.g., Kinase) Protein->Docking Binding Binding Affinity (Quantitative Score) Docking->Binding Interactions Molecular Interactions (H-bonds, Hydrophobic) Docking->Interactions Activity Biological Activity (Inhibition) Binding->Activity Interactions->Activity

Caption: The logical flow from molecular properties to predicted biological activity in docking studies.

Troubleshooting & Optimization

improving yield and purity in 5-Methylaminothiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 5-Methylaminothiazole. For clarity, this document assumes the target molecule is 2-(Methylamino)-5-methylthiazole .

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(Methylamino)-5-methylthiazole?

A1: The most prevalent and direct method is a variation of the Hantzsch thiazole synthesis. This involves the cyclocondensation reaction of an α-haloketone, specifically 1-halo-propan-2-one (e.g., 1-chloroacetone or 1-bromoacetone), with N-methylthiourea.

Q2: I'm seeing an unexpected isomer in my final product. What could it be?

A2: A common issue when using N-substituted thioureas is the formation of a constitutional isomer, 3,4-dimethyl-2-imino-2,3-dihydrothiazole . This occurs through an alternative cyclization pathway. The ratio of the desired 2-(methylamino) product to the 2-imino isomer is highly dependent on the reaction conditions, particularly the pH.[1]

Q3: How can I distinguish between the desired 2-(Methylamino)-5-methylthiazole and the 2-imino isomer?

A3: Spectroscopic methods are key. In ¹H NMR, the chemical shifts of the thiazole ring proton (at C4) and the methyl groups will differ significantly between the two isomers. Infrared (IR) spectroscopy can also be useful, as the C=N bond absorptions for the exocyclic imino group versus the endocyclic ring double bond will be distinct.[1]

Q4: What are the best general purification strategies for this compound?

A4: The optimal purification method depends on the impurity profile.

  • Recrystallization: If the product is highly crystalline and impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is effective.

  • Column Chromatography: For removing closely related impurities like the 2-imino isomer, column chromatography over silica gel is the most reliable method.[2][3] A gradient elution with a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate or acetone) is typically used.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Reagent Quality: N-methylthiourea or 1-haloacetone may have degraded. 2. Reaction Temperature: Temperature may be too low for the reaction to proceed efficiently. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimized. 4. Reaction Time: Insufficient time for the reaction to reach completion.1. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). Use freshly opened or purified reagents. 2. Gently reflux the reaction mixture. Typical solvents include ethanol or isopropanol. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Start with a 1:1 molar ratio of N-methylthiourea to 1-haloacetone. 4. Monitor the reaction by TLC until the starting materials are consumed (typically several hours).
High Percentage of 2-Imino Isomer Impurity 1. Acidic Conditions: The Hantzsch synthesis under acidic conditions is known to favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[1] 2. Reaction Solvent: The choice of solvent can influence the reaction pathway.1. Run the reaction under neutral or slightly basic conditions to favor the formation of the desired 2-(methylamino) product. Adding a non-nucleophilic base like sodium carbonate or triethylamine can be beneficial.[1] 2. Ethanol is a standard solvent that generally provides good results. Experiment with other polar aprotic solvents if isomer formation persists.
Product Oiling Out During Recrystallization 1. Solvent Choice: The chosen solvent system may be a poor match for the compound's polarity. 2. Cooling Rate: Cooling the solution too rapidly can cause the product to precipitate as an oil rather than forming crystals.1. Select a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.[4] 2. Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation. Seeding with a small crystal of pure product can help induce crystallization.
Difficulty Separating Product by Column Chromatography 1. Incorrect Eluent System: The solvent system may not have the right polarity to effectively separate the components. 2. Column Overloading: Too much crude material was loaded onto the column.1. Use TLC to determine the optimal eluent system before running the column. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. 2. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material).

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylamino)-5-methylthiazole

This protocol is based on the principles of the Hantzsch thiazole synthesis, optimized to favor the desired product.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-methylthiourea (1.0 eq) and ethanol (approx. 0.5 M concentration).

  • Reagent Addition: While stirring at room temperature, add 1-chloroacetone (1.0 eq) dropwise to the solution. Caution: 1-chloroacetone is a lachrymator and toxic.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78°C for ethanol).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system) until the starting material spots have disappeared (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude solid via column chromatography or recrystallization as described below.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(Methylamino)-5-methylthiazole.

Visualized Workflows and Pathways

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants N-Methylthiourea + 1-Chloroacetone Reaction Reflux in Ethanol (4-6 hours) Reactants->Reaction Neutralize Neutralize (NaHCO3) Reaction->Neutralize Evaporate Evaporate Solvent Neutralize->Evaporate Extract Extract (Ethyl Acetate) Evaporate->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure 2-(Methylamino)- 5-methylthiazole Purify->Product

Caption: Experimental workflow for the synthesis and purification of 2-(Methylamino)-5-methylthiazole.

Caption: Reaction pathways showing desired product vs. isomeric impurity formation.[1]

References

common side reactions in the Hantzsch synthesis of 5-aminothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-aminothiazoles. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Low or No Yield of the Desired 5-Aminothiazole

Question: I am getting a low yield or no desired product in my Hantzsch synthesis of a 5-aminothiazole. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in a Hantzsch-type synthesis of 5-aminothiazoles can stem from several factors, ranging from reactant stability to reaction conditions. Here is a step-by-step troubleshooting guide:

Troubleshooting Guide:

  • Reagent Quality:

    • α-Halo-β-carbonyl Compound Stability: These starting materials can be unstable. Ensure they are freshly prepared or have been stored under appropriate conditions (e.g., cold and dark). Decomposition of the starting material is a common cause of low yields.

    • Thioamide Purity: Impurities in the thioamide can lead to side reactions. Use a high-purity thioamide or purify it before use.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. While alcohols like ethanol are common, the reaction may proceed more efficiently in aprotic solvents like DMF, especially for the Cook-Heilborn variation. Some modern procedures even utilize microwave irradiation or solvent-free conditions to improve yields and reduce reaction times.[1]

    • Temperature: The optimal temperature can vary depending on the specific substrates. While some reactions proceed at room temperature, others may require heating. If you are not seeing product formation, a modest increase in temperature might be necessary. However, excessive heat can promote side reactions and decomposition.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.

  • pH of the Reaction Mixture:

    • The Hantzsch synthesis is sensitive to pH. While traditionally carried out under neutral or slightly basic conditions, the synthesis of certain aminothiazole isomers can be influenced by acidic conditions. Ensure your reaction medium's pH is appropriate for the desired product.

FAQ 2: Formation of an Isomeric Impurity - 2-Imino-2,3-dihydrothiazole

Question: I have isolated a major byproduct that I suspect is an isomer of my target 2-amino-5-substituted-thiazole. Could it be a 2-imino-2,3-dihydrothiazole, and how can I avoid its formation?

Answer:

Yes, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles is a known side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas.[2] The regioselectivity of the cyclization can be influenced by the reaction conditions, especially the pH.

Troubleshooting Guide:

  • Control of Reaction pH:

    • Acidic Conditions Favor Imino Isomer: The formation of the 2-imino-2,3-dihydrothiazole isomer is significantly favored under acidic conditions.[2] In one study, reacting an α-haloketone with N-methylthiourea in a 10M HCl-EtOH mixture at 80°C for 20 minutes yielded the 2-imino-3,4-dimethyl-2,3-dihydrothiazole as the major product with a 73% yield.[2]

    • Neutral or Basic Conditions Favor Amino Isomer: To favor the formation of the desired 2-(N-substituted amino)thiazole, the reaction should be carried out in a neutral or slightly basic medium.[2] The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help to suppress the formation of the imino isomer.

  • Reaction Temperature and Time:

    • While acidic conditions are the primary driver, prolonged reaction times or high temperatures in a neutral medium could potentially lead to isomerization. It is advisable to monitor the reaction and stop it once the formation of the desired product is maximized.

Quantitative Data on Isomer Formation:

ReactantsConditionsProduct(s)Yield (%)Reference
α-Haloketone + N-monosubstituted thioureaNeutral solvent2-(N-substituted amino)thiazole-[2]
α-Haloketone + N-monosubstituted thioureaAcidic conditions (e.g., 10M HCl-EtOH)Mixture of 2-(N-substituted amino)thiazole and 3-substituted 2-imino-2,3-dihydrothiazole-[2]
Chloroacetone + N-methylthiourea10M HCl-EtOH (1:2), 80 °C, 20 min2-Imino-3,4-dimethyl-2,3-dihydrothiazole73[2]
FAQ 3: Unexpected Formation of a 2-Mercapto-5-aminothiazole Derivative

Question: I am using the Cook-Heilborn method with an α-aminonitrile and carbon disulfide to synthesize a 5-aminothiazole, but I am isolating a product with a mercapto group at the 2-position. Why is this happening and can it be avoided?

Answer:

The formation of a 5-amino-2-mercaptothiazole is an expected outcome when using carbon disulfide (CS₂) in the Cook-Heilborn synthesis.[3] The carbon disulfide molecule provides both the carbon and one of the sulfur atoms for the thiazole ring, with the second sulfur atom from CS₂ forming the mercapto group at the 2-position.

Troubleshooting Guide:

  • Choice of Reagents for a 2-Unsubstituted or 2-Substituted Thiazole:

    • To avoid the formation of the 2-mercapto derivative, you need to use a different reagent that provides the C2-S1 unit of the thiazole ring without an additional sulfur atom. Suitable reagents for the Cook-Heilborn synthesis to obtain 2-substituted or 2-unsubstituted 5-aminothiazoles include:

      • Dithioacids or their esters: These will introduce the substituent from the dithioacid at the 2-position of the thiazole.[3][4]

      • Carbon oxysulfide (COS): This can be used to prepare 2-hydroxy-5-aminothiazoles.

      • Isothiocyanates: These will result in a 2-substituted-amino-5-aminothiazole.

  • Post-synthesis Modification:

    • If you have already synthesized the 2-mercaptothiazole, it may be possible to remove the mercapto group through a desulfurization reaction, though this adds extra steps to your synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Add the thioamide (1 to 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from a few minutes to several hours.[1]

  • Upon completion , cool the reaction mixture to room temperature.

  • If the product precipitates , it can be collected by filtration and washed with a cold solvent.

  • If the product remains in solution , the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

For a solvent-free approach, the α-haloketone can be heated to its melting point, followed by the addition of the thioamide.[5]

Protocol 2: Cook-Heilborn Synthesis of a 5-Amino-2-mercaptothiazole
  • Dissolve the α-aminonitrile (1 equivalent) in a suitable solvent (e.g., pyridine, DMF, or an aqueous medium).

  • Add carbon disulfide (1 to 1.5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion , the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the key reaction pathways.

Hantzsch_Synthesis cluster_reactants Reactants alpha_haloketone α-Haloketone intermediate Thioether Intermediate alpha_haloketone->intermediate Nucleophilic Attack by Sulfur thioamide Thioamide thioamide->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Thiazole dehydration->product

Caption: Hantzsch Thiazole Synthesis Workflow.

Side_Reaction_Pathway cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions start α-Haloketone + N-Substituted Thiourea neutral_intermediate Intermediate A start->neutral_intermediate acidic_intermediate Intermediate B start->acidic_intermediate amino_thiazole 2-(N-Substituted amino)thiazole (Desired Product) neutral_intermediate->amino_thiazole Cyclization via N1 imino_thiazole 3-Substituted 2-imino-2,3-dihydrothiazole (Side Product) acidic_intermediate->imino_thiazole Cyclization via N3

Caption: Regioselectivity in Hantzsch Synthesis.

Troubleshooting_Workflow start Low Yield of 5-Aminothiazole check_reagents Check Reagent Purity and Stability start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify or Use Fresh Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Solvent, Temp, Time) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., change solvent, adjust temp.) conditions_ok->optimize_conditions No check_byproducts Analyze for Side Products (e.g., Isomers, Mercapto-derivatives) conditions_ok->check_byproducts Yes optimize_conditions->check_conditions byproducts_present Side Products Present? check_byproducts->byproducts_present modify_synthesis Modify Synthetic Route (e.g., change pH, use different reagent) byproducts_present->modify_synthesis Yes success Improved Yield byproducts_present->success No modify_synthesis->start

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Methylaminothiazole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 5-Methylaminothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to common synthetic transformations of this versatile heterocyclic core.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the functionalization of this compound in a question-and-answer format.

Acylation Reactions

Q1: I am observing low to no yield in the N-acylation of this compound with an acyl chloride. What are the potential causes and solutions?

A1: Low yields in N-acylation can stem from several factors. Firstly, the basicity of the aminothiazole might be insufficient to deprotonate and activate the nucleophile effectively. The choice of base and solvent is critical. Consider the following troubleshooting steps:

  • Stronger Base: If you are using a mild base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to ensure complete deprotonation of the amine.

  • Solvent Effects: Ensure your solvent is anhydrous. Acyl chlorides are highly reactive towards water, which will quench the reagent. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices, but ensure they are freshly dried.

  • Reaction Temperature: While many acylations proceed at room temperature, gentle heating (40-50 °C) can sometimes improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Reagent Purity: Verify the purity of your this compound and the acyl chloride. Impurities can interfere with the reaction.

Q2: My N-acylation reaction is messy, with multiple side products observed by TLC and LC-MS. How can I improve the selectivity?

A2: The formation of multiple products often points to side reactions involving the thiazole ring or the acylating agent.

  • Diacylation: The thiazole nitrogen can also be acylated under certain conditions, leading to a diacylated product. Using a stoichiometric amount of the acylating agent and a suitable base can minimize this.

  • Ring Opening: Under harsh basic conditions or with highly reactive acylating agents, the thiazole ring can be susceptible to opening. Using milder conditions and ensuring the reaction is not run for an excessively long time can mitigate this.

  • Purification: For purification of N-acylated products, column chromatography using a gradient of ethyl acetate in hexanes is often effective.[1]

Arylation Reactions (e.g., Suzuki-Miyaura Coupling)

Q3: My Suzuki-Miyaura coupling of a halogenated this compound with a boronic acid is giving low yields. How can I optimize this?

A3: Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on the catalyst, base, and solvent system.

  • Catalyst Choice: Palladium catalysts are most commonly used.[2] If a standard catalyst like Pd(PPh₃)₄ is not effective, consider more electron-rich and bulky phosphine ligands such as XPhos or SPhos, which can improve catalytic activity.[3]

  • Base Selection: The choice of base is crucial for the transmetalation step.[2][3] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be substrate-dependent, so screening different bases is recommended.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base is standard.[4] Ensure the reaction mixture is homogenous or well-stirred.

  • Degassing: Palladium catalysts are sensitive to oxygen. It is critical to thoroughly degas the solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[4]

Q4: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I prevent this?

A4: Homocoupling is a common side reaction.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can minimize homocoupling.

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess can lead to more homocoupling.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can reduce its concentration at any given time and suppress homocoupling.

Frequently Asked Questions (FAQs)

Q: What is the typical regioselectivity for the functionalization of this compound?

A: The primary site of functionalization is the amino group at the 5-position, which is the most nucleophilic site for reactions like acylation and alkylation. For electrophilic aromatic substitution on the thiazole ring, the reactivity of the ring positions needs to be considered, which is influenced by the activating effect of the amino group.

Q: How can I best purify derivatives of this compound?

A: Purification strategies depend on the nature of the derivative.

  • Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase, with mobile phases ranging from non-polar (hexanes/ethyl acetate) to more polar (DCM/methanol) systems depending on the polarity of the product.[1]

  • Recrystallization: If the product is a stable solid, recrystallization can be an effective method for obtaining highly pure material.

  • Preparative HPLC: For challenging separations or to obtain very high purity, preparative HPLC can be employed.

Q: What are the stability considerations for this compound and its derivatives?

A: Thiazole rings are generally stable aromatic systems. However, the amino group can be sensitive to strong oxidizing agents. Under strongly acidic or basic conditions, the stability of the molecule should be considered, and reactions should be monitored for potential degradation.

Data Presentation

Table 1: Comparison of Bases for N-Acylation of this compound with Benzoyl Chloride

EntryBase (1.2 equiv)SolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDCM251265
2DIPEADCM25885
32,6-LutidineDCM251078
4PyridineDCM251855

Table 2: Optimization of Suzuki-Miyaura Coupling of 2-Bromo-5-Methylaminothiazole with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9045
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O9075
3Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene/H₂O10088
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄DMF/H₂O8082

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

  • To a solution of this compound (1.0 equiv) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add the desired base (e.g., DIPEA, 1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the halogenated this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 0.1 M).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Starting Materials (this compound, Reagent, Base) dissolve Dissolve in Anhydrous Solvent start->dissolve react Stir at Controlled Temperature dissolve->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for this compound functionalization.

troubleshooting_guide cluster_problem Problem Identification cluster_analysis Potential Causes cluster_solution Solutions start Low Reaction Yield cause1 Poor Reagent Quality? start->cause1 cause2 Suboptimal Base/Catalyst? start->cause2 cause3 Incorrect Solvent/Temp.? start->cause3 cause4 Oxygen Contamination? (for cross-coupling) start->cause4 sol1 Verify Reagent Purity cause1->sol1 sol2 Screen Bases/Catalysts/Ligands cause2->sol2 sol3 Use Anhydrous Solvent & Optimize Temperature cause3->sol3 sol4 Degas Reaction Mixture cause4->sol4

Caption: Troubleshooting logic for low yield in functionalization reactions.

References

Technical Support Center: Addressing Poor Solubility of 5-Methylaminothiazole Compounds for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble 5-methylaminothiazole compounds in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound compounds show low solubility in aqueous bioassay buffers?

A1: this compound derivatives, like many heterocyclic compounds, can exhibit poor aqueous solubility due to their often rigid, planar structures and the presence of lipophilic substituents. The solubility is influenced by factors such as the compound's crystal lattice energy, molecular weight, and the presence of functional groups that can participate in hydrogen bonding. The amine group on the thiazole ring can be protonated in acidic conditions, which may increase solubility in aqueous solutions, indicating a pH-dependent solubility profile.[1]

Q2: What are the consequences of poor compound solubility in my bioassays?

A2: Poor solubility can lead to a number of issues in bioassays, including:

  • Underestimation of potency: If the compound is not fully dissolved, the actual concentration in the assay will be lower than the nominal concentration, leading to an inaccurate determination of IC50 or EC50 values.

  • Irreproducible results: Compound precipitation can be inconsistent between wells and experiments, leading to high variability in your data.

  • False negatives: A potentially active compound may appear inactive if it does not reach the target in a soluble form.

  • Assay interference: Precipitated compound particles can interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

A3:

  • Kinetic solubility is the concentration at which a compound, typically dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a measure of how quickly a supersaturated solution forms and then precipitates.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved and solid forms are in equilibrium.

For most in vitro bioassays, you are primarily concerned with the kinetic solubility of your this compound compound in the final assay buffer. However, understanding the thermodynamic solubility can provide insights into the compound's intrinsic properties and help in developing a suitable formulation strategy.

Q4: Can I use DMSO to dissolve my this compound compounds? What are the limitations?

A4: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving a wide range of organic compounds for bioassays. However, there are important considerations:

  • Final DMSO concentration: The final concentration of DMSO in your assay should be kept as low as possible (typically ≤ 1%) to avoid solvent-induced artifacts and cytotoxicity.

  • "Crashing out": When a concentrated DMSO stock of your compound is diluted into an aqueous buffer, the compound may precipitate or "crash out" if its solubility limit in the final buffer is exceeded. This is a common issue with poorly soluble compounds.

  • DMSO quality and storage: Use high-purity, anhydrous DMSO and store it properly to prevent water absorption, which can decrease its solvating power.

Troubleshooting Guides

Issue 1: My this compound compound precipitates when I add it to the cell culture medium for my MTT assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Exceeding Aqueous Solubility Limit Decrease the final concentration of the compound in the assay.The compound remains in solution at lower concentrations.
Use a co-solvent in the final assay medium. A small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can increase solubility.Improved solubility and reduced precipitation at the desired concentration.
Employ solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in the final assay buffer.[2][3][4][5][6]The compound forms a complex with the excipient, increasing its apparent aqueous solubility.
pH of the Medium The solubility of aminothiazoles can be pH-dependent.[1] Measure the pH of your final assay medium and test the compound's solubility at slightly different pH values (if compatible with your assay).Identification of a pH range where the compound is more soluble.
High Final DMSO Concentration Ensure the final DMSO concentration is as low as possible (ideally <0.5%). High DMSO concentrations can sometimes promote precipitation upon dilution.Minimized solvent effects and potentially improved solubility.
Incorrect Dilution Method Instead of adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer, try a serial dilution approach in a mix of DMSO and buffer to gradually decrease the solvent concentration.A more controlled dilution process that can prevent rapid precipitation.

Issue 2: I am getting inconsistent results in my kinase assay with a this compound-based PI3K inhibitor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Compound Adsorption to Plates or Pipette Tips Use low-binding microplates and pipette tips. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Triton™ X-100) in the assay buffer can also help.More accurate and reproducible compound concentrations in the assay wells.
Time-dependent Precipitation The compound may be precipitating out of solution over the course of the assay incubation.
Perform a time-course experiment to assess compound solubility in the assay buffer at different time points.Understanding the stability of the compound in solution over time.
If precipitation is observed, consider reducing the incubation time or using a formulation with solubilizing excipients to maintain solubility.More reliable and consistent assay results.
Interaction with Assay Components The compound may be interacting with other components in the kinase assay buffer (e.g., ATP, BSA).
Test the solubility of the compound in the complete assay buffer versus a simple buffer (e.g., PBS) to identify any interactions.Identification of specific assay components that may be contributing to solubility issues.

Experimental Protocols

Protocol: Solubilization of a Poorly Soluble this compound Compound for an In Vitro Bioassay (e.g., MTT Assay)

This protocol provides a general framework. Optimization for each specific compound is recommended.

Materials:

  • This compound compound (solid)

  • High-purity, anhydrous DMSO

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile cell culture medium (e.g., DMEM)

  • Solubilizing agents (optional):

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Tween® 80

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of a High-Concentration Stock Solution in DMSO:

    • Accurately weigh a small amount of the this compound compound.

    • Dissolve the compound in a minimal amount of high-purity DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly and sonicate for 5-10 minutes if necessary to ensure complete dissolution. Visually inspect for any remaining solid particles.

  • Solubility Assessment in Assay Medium (Small Scale):

    • Prepare a series of dilutions of your DMSO stock into the final assay medium (e.g., DMEM with 10% FBS) in microcentrifuge tubes. The final DMSO concentration should be kept constant and at a low, assay-compatible level (e.g., 0.5%).

    • For example, to test a final compound concentration of 100 µM with 0.5% DMSO from a 20 mM DMSO stock, add 2.5 µL of the stock to 497.5 µL of medium.

    • Incubate the dilutions under the same conditions as your planned bioassay (e.g., 37°C, 5% CO2) for the duration of the assay.

    • Visually inspect for any signs of precipitation (cloudiness, crystals) at different time points.

  • Solubilization using Cyclodextrins (if precipitation occurs):

    • Prepare a stock solution of HP-β-CD in your assay medium (e.g., 10% w/v).

    • Repeat the solubility assessment (Step 2), but use the HP-β-CD-containing medium as your diluent. The cyclodextrin will help to encapsulate the hydrophobic compound and increase its aqueous solubility.[2][3][4][5]

    • Determine the minimum concentration of HP-β-CD required to maintain the desired compound concentration in solution.

  • Solubilization using Surfactants (if precipitation persists):

    • Prepare your assay medium containing a low, non-toxic concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80).

    • Repeat the solubility assessment (Step 2) using the surfactant-containing medium. Surfactants form micelles that can solubilize poorly soluble compounds.[6]

    • Ensure the chosen surfactant and its concentration are not cytotoxic to your cells.

  • Preparation of Working Solutions for the Bioassay:

    • Based on the optimized conditions from the solubility tests, prepare the working solutions of your this compound compound immediately before use.

    • Always add the DMSO stock to the aqueous buffer/medium while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

Visualizations

G cluster_0 Addressing Poor Solubility of this compound Compounds cluster_1 Solubilization Strategies start Poorly Soluble This compound Compound stock Prepare High-Concentration Stock in DMSO start->stock test Test Solubility in Aqueous Assay Buffer stock->test precipitate Precipitation Observed? test->precipitate no_precipitate No Precipitation test->no_precipitate No cosolvent Use Co-solvents (e.g., PEG, Ethanol) precipitate->cosolvent Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) precipitate->cyclodextrin Yes surfactant Use Surfactants (e.g., Tween® 80) precipitate->surfactant Yes ph_adjust Adjust pH (if applicable) precipitate->ph_adjust Yes proceed Proceed with Bioassay no_precipitate->proceed cosolvent->test cyclodextrin->test surfactant->test ph_adjust->test

Caption: Experimental workflow for addressing solubility issues.

PI3K_Akt_mTOR_Pathway cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole This compound Derivative (PI3K/mTOR Inhibitor) Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with thiazole inhibitors.[7][8][9][10][11]

References

Technical Support Center: 5-Methylaminothiazole Analogs - Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and degradation pathways of 5-Methylaminothiazole analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows decreasing potency over time in a DMSO stock solution. What could be the cause?

A1: 2-Aminothiazole derivatives have been reported to be unstable in DMSO stock solutions at room temperature. The instability can lead to the formation of degradation products, which may have reduced or no biological activity. It is recommended to store DMSO stock solutions at -20°C or colder and to prepare fresh solutions for sensitive experiments. One study identified the formation of dimeric structures from a 2-aminothiazole compound in DMSO at room temperature.

Q2: I am observing the appearance of multiple new peaks in my HPLC analysis after exposing my this compound analog to light. What are the likely degradation pathways?

A2: Photodegradation is a common issue for thiazole-containing compounds. Two primary pathways have been suggested for aminothiazole derivatives:

  • Thiazole Ring Cleavage: UV irradiation can induce decarboxylation (if a carboxylic acid group is present) followed by the cleavage of the S1-C2 or S1-C5 bonds of the thiazole ring. This can lead to the formation of various smaller, often unstable molecules like carbodiimides, cyanamide, and thiirene derivatives.

  • Photo-oxygenation: For thiazoles with specific substituents, reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition can occur upon photo-irradiation. This forms an unstable endoperoxide that rearranges to other products. For one complex thiazole derivative, this pathway resulted in the formation of a benzamide derivative.

Q3: What are the expected degradation products under hydrolytic (acidic and basic) and oxidative stress conditions?

A3: While specific data for this compound analogs is limited, general principles for thiazole derivatives suggest the following:

  • Acidic Hydrolysis: The thiazole ring is generally stable to acid hydrolysis. However, depending on the other functional groups present in the molecule, degradation may occur elsewhere. For some related heterocyclic compounds, acid hydrolysis can lead to the cleavage of amide or ester bonds if present.

  • Basic Hydrolysis: The 5-amino group may be susceptible to hydrolysis under strong basic conditions, potentially leading to the formation of a 5-hydroxythiazole analog. The stability will be highly dependent on the specific substituents on the amino group and the thiazole ring.

  • Oxidative Degradation: The thiazole sulfur atom and the aminomethyl group are potential sites of oxidation. Exposure to oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or S-oxides. The imidazole moiety in some drugs, which is related to thiazole, is known to be susceptible to base-mediated autoxidation and photodegradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected loss of compound purity in storage Instability in solvent (e.g., DMSO), exposure to light, or inappropriate temperature.Store compounds as dry solids at low temperatures. For solutions, use appropriate solvents, protect from light, and store at -20°C or below. Prepare fresh solutions for critical experiments.
Appearance of unknown peaks in chromatogram after stress testing Formation of degradation products.Use hyphenated techniques like LC-MS/MS to identify the mass of the degradation products and elucidate their structures. Compare fragmentation patterns with the parent compound.
Poor mass balance in forced degradation studies Formation of non-chromophoric or volatile degradation products.Ensure the analytical method is capable of detecting all potential degradation products. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector.
Inconsistent results in biological assays Degradation of the test compound in the assay medium.Assess the stability of the compound under the specific assay conditions (pH, temperature, presence of media components).

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule. A typical study involves exposing the this compound analog to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionTypical Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.
Oxidative Degradation Dissolve the compound in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-100°C) for a specified duration.
Photodegradation Expose the compound (in solid state and in solution) to a light source with a specified output (e.g., ICH option 1: 1.2 million lux hours and 200 W h/m²).
Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. Mass spectrometry (MS) detection is invaluable for identifying unknown degradation products.

Signaling Pathways and Experimental Workflows

This compound analogs, as part of the broader class of aminothiazole derivatives, are often investigated as inhibitors of various protein kinases. Below are diagrams illustrating a generalized experimental workflow for assessing stability and a potential signaling pathway they might inhibit.

G cluster_0 Forced Degradation Workflow API This compound Analog (API) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Analysis Stability-Indicating HPLC-PDA/MS Analysis Stress->Analysis ID Characterize Degradation Products (MS/MS, NMR) Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway

A generalized workflow for forced degradation studies.

Many 2-aminothiazole derivatives have been identified as kinase inhibitors. For instance, they can act as inhibitors of Src family kinases or Cyclin-Dependent Kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.

G cluster_1 Potential Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Src Src Kinase Receptor->Src Downstream Downstream Signaling Src->Downstream CDK CDK9 Proliferation Cell Proliferation / Survival CDK->Proliferation (via transcription regulation) Downstream->Proliferation Inhibitor This compound Analog Inhibitor->Src Inhibitor->CDK

Inhibition of kinase signaling by a this compound analog.

troubleshooting inconsistent results in 5-Methylaminothiazole biological screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the biological screening of 5-Methylaminothiazole and related thiazole derivatives. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our screening results with this compound. What are the common causes?

A1: Inconsistent results when screening this compound and other thiazole-containing compounds can stem from several factors. Thiazoles are known to sometimes act as "frequent hitters" or nuisance compounds in high-throughput screening (HTS).[1] Common causes of variability include:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.[2]

  • Assay Interference: The compound may interfere with the assay technology itself. This can manifest as autofluorescence, light scattering, or inhibition of reporter enzymes like luciferase.[2][3]

  • Reactivity: Some thiazole derivatives can be chemically reactive, particularly with thiols, which can lead to non-specific inhibition of proteins with reactive cysteine residues.[4]

  • Redox Activity: The compound may have redox properties that can interfere with assays that are sensitive to the redox state of the system.

  • Cell-Based Assay Issues: In cell-based assays, variability can be introduced by inconsistencies in cell health, density, and passage number, as well as edge effects in microplates.

  • Compound Purity and Stability: Impurities in the compound batch or degradation of the compound over time can lead to inconsistent activity.

Q2: How can we differentiate between true biological activity and non-specific effects or assay interference?

A2: A multi-pronged approach is essential to validate initial screening hits and eliminate false positives. This involves a series of counter-screens and orthogonal assays:

  • Counter-Screens: These are designed to identify compounds that interfere with the assay components. For example, if your primary assay uses luciferase, a counter-screen would test for direct inhibition of the luciferase enzyme.[2]

  • Orthogonal Assays: These assays measure the same biological endpoint as the primary screen but use a different detection technology. For instance, if your primary screen is fluorescence-based, an orthogonal assay could be based on absorbance or mass spectrometry.

  • Detergent and Reducing Agent Controls: To test for aggregation, assays can be repeated in the presence of a non-ionic detergent like Triton X-100.[4] To check for thiol reactivity, the assay can be run with a reducing agent such as dithiothreitol (DTT).[4] A loss of activity in the presence of these agents suggests non-specific interactions.

  • Dose-Response Curves: True inhibitors will typically exhibit a sigmoidal dose-response curve, from which an IC50 or EC50 value can be determined. Nuisance compounds often show irregular or steep dose-response curves.

Q3: What are the known or potential biological targets of this compound and related compounds?

A3: The thiazole scaffold is present in a wide range of biologically active molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[4] While specific targets for this compound are not extensively documented in publicly available literature, related thiazole derivatives have been shown to inhibit various enzymes. For example, some thiazolo[5,4-b]pyridine derivatives have been identified as inhibitors of the c-KIT receptor tyrosine kinase.[5] Given the broad activity of the thiazole class, potential targets could include kinases, proteases, and enzymes involved in microbial metabolism.

Troubleshooting Guides

Issue 1: High Rate of False Positives in a Primary Screen

If you are experiencing an unusually high hit rate in your primary screen, it is likely due to assay artifacts rather than specific biological activity.

Troubleshooting Workflow:

high_false_positives start High Hit Rate Observed check_aggregation Run Assay with Detergent (e.g., Triton X-100) start->check_aggregation check_reactivity Run Assay with Reducing Agent (e.g., DTT) check_aggregation->check_reactivity Activity Diminished? [No] false_positives Likely False Positives (Discard) check_aggregation->false_positives Activity Diminished? [Yes] counter_screen Perform Counter-Screen (e.g., against reporter enzyme) check_reactivity->counter_screen Activity Diminished? [No] check_reactivity->false_positives Activity Diminished? [Yes] orthogonal_assay Confirm Hits with Orthogonal Assay counter_screen->orthogonal_assay Activity in Counter-Screen? [No] counter_screen->false_positives Activity in Counter-Screen? [Yes] true_hits Potential True Hits orthogonal_assay->true_hits Activity Confirmed? [Yes] orthogonal_assay->false_positives Activity Confirmed? [No]

Caption: Workflow for triaging high-hit-rate screening results.

Issue 2: Inconsistent IC50/EC50 Values

Fluctuations in potency measurements can be frustrating. This guide helps to identify the source of the inconsistency.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Confirm the purity of the this compound stock using techniques like HPLC-MS.

    • Assess the stability of the compound in the assay buffer over the time course of the experiment.

  • Standardize Assay Conditions:

    • Ensure consistent cell passage numbers and seeding densities for cell-based assays.

    • Use a consistent batch of reagents, especially serum and media.

    • Control for "edge effects" on microplates by either not using the outer wells or by normalizing the data to the plate layout.

  • Review Data Analysis:

    • Use a robust method for data normalization to account for plate-to-plate variation.

    • Ensure that the curve-fitting algorithm is appropriate for the data and that outliers are handled correctly.

Quantitative Data Summary

The following tables summarize representative quantitative data for various thiazole derivatives from the literature. Note that these are not for this compound itself but for structurally related compounds, and assay conditions may vary between studies.

Table 1: Antimicrobial Activity of Thiazole Derivatives (Minimum Inhibitory Concentration - MIC)

Compound ClassOrganismMIC (µg/mL)Reference
Thiazole Schiff BasesEscherichia coli1.56 - 6.25[6]
Thiazole Schiff BasesStaphylococcus aureus1.56 - 6.25[6]
4,5'-bisthiazolesBacillus subtilisLower than tetracycline[6]
Benzo[d]thiazole derivativesS. aureus, E. coli, A. niger50 - 75[7]

Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives (IC50)

Compound ClassTargetIC50 (µM)Reference
2-phenylacetamido-thiazoleE. coli KAS III5.3[6]
Thiazolo[5,4-b]pyridinec-KIT (V560G/D816V mutant)Potent Inhibition[5]

Experimental Protocols

Protocol 1: General Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the microplate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol outlines a general approach for assessing the inhibitory activity of this compound against a protein kinase.

  • Reagents:

    • Purified recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Assay buffer (containing MgCl2 and other necessary components)

    • Detection reagent (e.g., antibody-based detection for phosphorylated substrate, or a luminescence-based ATP detection kit)

  • Assay Procedure:

    • In a microplate, add the kinase and the test compound (this compound) at various concentrations.

    • Incubate for a defined period to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate at the optimal temperature for the kinase reaction.

    • Stop the reaction and measure the amount of product formed (or ATP consumed) using the chosen detection method. .

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Workflow Diagrams

Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)

Based on the finding that some thiazole derivatives can inhibit kinases like c-KIT, this diagram illustrates a hypothetical mechanism of action for this compound in a cancer cell context.

RTK_Inhibition cluster_cell Cancer Cell cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., c-KIT) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Activates Compound This compound Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

Technical Support Center: Scale-Up of 5-Methylaminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Methylaminothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis. The proposed synthesis route involves the reaction of a suitable α-haloketone with N-methylthiourea.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction.- Monitor reaction progress closely using TLC or HPLC. - Ensure precise temperature control, as overheating can lead to side reactions. - On a larger scale, heat transfer can be less efficient. Consider using a jacketed reactor with controlled heating and cooling. - Check the purity of starting materials (α-haloketone and N-methylthiourea). Impurities can inhibit the reaction.
Side product formation.- Lowering the reaction temperature might reduce the rate of side reactions. - The order of addition of reagents can be critical. Consider adding the α-haloketone portion-wise to the N-methylthiourea solution.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- If using a water-miscible solvent like ethanol, consider a solvent swap to a less polar solvent after the reaction is complete to facilitate precipitation. - Perform a thorough extraction with a suitable organic solvent. Multiple extractions may be necessary.
Presence of persistent impurities.- Recrystallization is a common and effective method for purification. Experiment with different solvent systems to find the optimal one. - Column chromatography may be necessary for high-purity material, but can be challenging and costly at scale. Consider using a plug of silica gel to remove polar impurities.
Poor Product Stability Degradation of the final product.- this compound can be sensitive to air and light. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a light-protected container. - Ensure the product is completely dry before storage, as residual solvent or moisture can promote degradation.
Exothermic Reaction Runaway The condensation reaction to form the thiazole ring is often exothermic.- On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. - Implement controlled addition of the limiting reagent. - Ensure adequate cooling capacity of the reactor. - For very large scales, a semi-batch process might be safer than a batch process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and scalable approach is the Hantzsch thiazole synthesis. This involves the cyclocondensation of an α-haloketone with a thiourea derivative. For this compound, this would typically involve the reaction of a 1-halo-2-propanone derivative with N-methylthiourea.

Q2: What are the critical process parameters to monitor during the scale-up of the Hantzsch synthesis for this compound?

Key parameters to monitor and control include:

  • Temperature: The reaction is often exothermic. Precise temperature control is crucial to prevent side reactions and ensure safety.

  • Rate of Addition: Slow, controlled addition of the α-haloketone to the N-methylthiourea solution can help manage the exotherm and improve selectivity.

  • pH: The reaction is typically carried out under neutral or slightly basic conditions. Monitoring and adjusting the pH can be important for optimizing yield and minimizing byproducts.

  • Stirring Rate: Adequate agitation is necessary to ensure good mixing and heat transfer, especially in large reactors.

Q3: What are the potential side reactions to be aware of during the synthesis?

Potential side reactions include the formation of regioisomers if the α-haloketone is not symmetrical, and the formation of over-alkylated or dimeric byproducts. Careful control of reaction conditions can minimize these.

Q4: What are the recommended analytical techniques for monitoring reaction progress and ensuring product quality?

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion, product purity, and impurity profiles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q5: What are the primary safety concerns when scaling up the synthesis of this compound?

  • Handling of α-haloketones: These are often lachrymatory and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or fume hood.

  • Exothermic Reaction: As mentioned, the reaction can be exothermic. The risk of a thermal runaway increases with scale.

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment and avoid ignition sources.

  • Handling of N-methylthiourea: This compound can be toxic. Avoid inhalation and skin contact.

Experimental Protocol: Synthesis of this compound via Hantzsch Condensation

This protocol provides a general methodology. Optimization for a specific scale is recommended.

Materials:

  • 1-Chloro-2-propanone (or 1-Bromo-2-propanone)

  • N-Methylthiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, dissolve N-methylthiourea in ethanol.

  • Base Addition: Add sodium bicarbonate to the solution and stir to form a suspension.

  • Reagent Addition: Slowly add 1-chloro-2-propanone to the suspension at a controlled temperature (e.g., 20-25 °C). Monitor the internal temperature closely.

  • Reaction: After the addition is complete, continue to stir the mixture at a set temperature (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • To the residue, add water and ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure this compound.

Visualizations

Synthesis_Pathway 1-Halo-2-propanone 1-Halo-2-propanone Intermediate Intermediate 1-Halo-2-propanone->Intermediate Reaction N-Methylthiourea N-Methylthiourea N-Methylthiourea->Intermediate This compound This compound Intermediate->this compound Cyclization

Caption: Hantzsch synthesis pathway for this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solutions Low_Yield Low_Yield Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Possible Cause Side_Products Side_Products Low_Yield->Side_Products Possible Cause Monitor_Reaction Monitor_Reaction Incomplete_Reaction->Monitor_Reaction Control_Temperature Control_Temperature Incomplete_Reaction->Control_Temperature Check_Purity Check_Purity Incomplete_Reaction->Check_Purity Side_Products->Control_Temperature Optimize_Addition Optimize_Addition Side_Products->Optimize_Addition

Caption: Troubleshooting workflow for low yield issues.

Validation & Comparative

comparative analysis of 5-Methylaminothiazole vs. other thiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 5-Methylaminothiazole and Other Thiazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of this compound (likely 2-Amino-5-methylthiazole) with other key thiazole derivatives, focusing on their performance in anticancer, antimicrobial, and anti-inflammatory applications. The information herein is compiled from various scientific studies to offer a comprehensive overview supported by experimental data.

Introduction to Thiazole Derivatives

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to numerous clinically approved drugs, exhibiting a wide array of biological activities.[1][2] Modifications to the thiazole ring allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making these compounds highly valuable in the pursuit of novel therapeutics.[1] This guide focuses on a comparative analysis of this compound against unsubstituted 2-aminothiazole and 2-amino-4-phenylthiazole, highlighting differences in their biological efficacy.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of this compound and other selected thiazole derivatives, as reported in various studies. It is important to note that these values are compiled from different experimental setups and should be interpreted as indicative of relative potency.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
Compound/DerivativeCell LineIC₅₀ (µM)Reference
2-Amino-5-methylthiazole Derivative H1299 (Lung Cancer)> 10[3]
SHG-44 (Glioma)> 10[3]
2-Aminothiazole Derivative (Dasatinib Analog) K563 (Leukemia)16.3[2]
2-Amino-4-phenylthiazole Derivative HT29 (Colon Cancer)2.01[2]
A549 (Lung Cancer)-[2]
HeLa (Cervical Cancer)-[2]
Karpas299 (Lymphoma)-[2]
2-Amino-4-phenylthiazole MCF-7 (Breast Cancer)59.24 (at 72h)[4]
AGS (Gastric Cancer)28.01 (at 72h)[4]
5-Nitro-1,3-thiazol-2-amine MDA-MB-231 (Breast Cancer)No significant cytotoxicity[5]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher potency.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
2-Aminothiazole Derivative (Thiourea analog) S. aureus4 - 16[6]
S. epidermidis4 - 16[6]
2-Aminothiazole Derivative (Piperazinyl analog) S. aureus (MRSA)4[7]
E. coli8[7]
2-Amino-5-alkylidene-thiazol-4-one Derivative P. aeruginosa15.6[8]
5-Nitro-1,3-thiazol-2-amine Derivative S. aureus-[9]
B. subtilis-[9]
E. coli-[9]
P. putida-[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ values in µM)
Compound/DerivativeTarget/AssayIC₅₀ (µM)Reference
2-Aminothiazole Derivative (COX-2 inhibitor) COX-20.09 - 0.71[10]
2-Amino-4-phenylthiazole Derivative (5-LOX inhibitor) 5-LOX0.9[3]
Quinoxaline linked bis-thiazol-2-amine Anti-inflammatory potential3[3]

IC₅₀ values for anti-inflammatory activity often refer to the inhibition of specific enzymes like COX-2 or 5-LOX.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the methods used to generate the comparative data.

Hantzsch Thiazole Synthesis

This is a classic and versatile method for the synthesis of the thiazole ring.[1][11]

Procedure:

  • An α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea) are combined in a suitable solvent, such as ethanol.[1]

  • The reaction mixture is typically heated under reflux for a specified period (e.g., 30 minutes to several hours).[1]

  • Upon cooling, the thiazole derivative often precipitates out of the solution.

  • The product can be isolated by filtration and purified by recrystallization.[1]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the thiazole derivatives and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • Following treatment, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

  • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

Broth Microdilution Method for Antimicrobial Screening

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • A serial dilution of the thiazole derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is then inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

  • The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Bioactive thiazole derivatives often exert their effects by modulating key cellular signaling pathways. For instance, many anti-inflammatory and anticancer agents target the NF-κB and MAPK signaling pathways.[12][13][14]

NF_kB_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates Thiazole Derivative Thiazole Derivative Thiazole Derivative->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degrades, releasing Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by a thiazole derivative.

Experimental_Workflow_Anticancer cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Start Hantzsch Synthesis Purification Purification & Characterization Start->Purification MTT_Assay MTT Assay on Cancer Cell Lines Purification->MTT_Assay Test Compounds Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Data_Analysis->Pathway_Analysis Lead Compounds Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Pathway_Analysis->Apoptosis_Assay

Caption: A typical experimental workflow for anticancer drug discovery with thiazoles.

Conclusion

The comparative analysis reveals that substitutions on the thiazole ring significantly influence biological activity. While this compound derivatives have shown promise, particularly in the development of anti-inflammatory agents, other derivatives such as 2-amino-4-phenylthiazole have demonstrated potent anticancer effects. The choice of substituent and its position on the thiazole scaffold are critical determinants of efficacy and selectivity. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these versatile compounds.

References

Validating 5-Methylaminothiazole as a Viable Pharmacophore: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminothiazole scaffold and its derivatives, such as 5-methylaminothiazole, are privileged structures in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets, from protein kinases to microbial enzymes.[1][2][3] This guide provides a comparative analysis of the this compound pharmacophore, evaluating its performance against relevant alternatives using experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the utility and potential liabilities of this chemical moiety.

The Role of this compound in Drug Design

The this compound core is valued for its ability to engage in multiple non-covalent interactions, including hydrogen bonding, and for its relatively rigid structure which can aid in pre-organizing a molecule for binding to its target. A prominent example of a drug containing a related aminothiazole moiety is Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4] In Dasatinib, the aminothiazole core is a key hinge-binding element, interacting with the backbone of the BCR-ABL kinase.[5] Structure-activity relationship (SAR) studies on various aminothiazole-containing series have demonstrated that modifications at the 2-, 4-, and 5-positions of the thiazole ring can significantly impact potency and selectivity.[6][7]

Comparative Analysis: this compound vs. Alternatives

A common strategy in medicinal chemistry is the use of bioisosteric replacement to optimize drug-like properties while maintaining biological activity.[8][9] For the 2-aminothiazole core, a frequent bioisostere is the 2-aminooxazole scaffold.[10] The primary rationale for this replacement is to mitigate potential issues associated with the sulfur atom in the thiazole ring, such as metabolic oxidation or off-target reactivity, and to modulate physicochemical properties like lipophilicity and solubility.[10]

Data Presentation: Kinase Inhibition

The following table summarizes in vitro data for representative compounds against a common oncology target, the Abelson tyrosine kinase (Abl). This comparison highlights the relative potency of the aminothiazole scaffold versus an oxazole bioisostere.

Compound IDCore ScaffoldTargetIC50 (nM)Reference
Dasatinib AminothiazoleBCR-ABL<1[Dasatinib FDA Label]
Compound 1 2-AminothiazoleAbl (T315I)30[Carter et al., 2005]
Compound 2 2-AminooxazoleAbl (T315I)250[Carter et al., 2005]

Note: Data is often context-dependent and varies based on the specific substitution patterns on the core scaffold.

Data Presentation: Physicochemical Properties

The isosteric replacement of sulfur (in thiazole) with oxygen (in oxazole) can significantly alter key physicochemical properties, impacting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

ScaffoldPropertyObservationReference
2-Aminothiazole Lipophilicity (logP)Generally higher[10]
2-Aminooxazole Lipophilicity (logP)Generally lower (more hydrophilic)[10]
2-Aminothiazole Water SolubilityGenerally lower[10]
2-Aminooxazole Water SolubilityGenerally higher[10]

Experimental Protocols

Detailed methodologies are crucial for the validation of any pharmacophore. Below are representative protocols for key assays used to characterize compounds containing the this compound moiety.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory constant (Ki) of a test compound against a specific protein kinase.

  • Reagents and Materials:

    • Kinase (e.g., Abl, SRC)

    • Eu-anti-tag Antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • Test compound (this compound derivative or alternative)

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

    • In a 384-well plate, add the test compound, the Eu-anti-tag antibody/kinase mixture, and the Alexa Fluor™ 647-tracer.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Data Analysis:

    • The IC50 value represents the concentration of the inhibitor required to displace 50% of the tracer. This can be converted to a Ki value using the Cheng-Prusoff equation if the Km of the tracer is known.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

  • Reagents and Materials:

    • Human cancer cell line (e.g., K562 for CML)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well cell culture plate

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Pharmacophore Validation Workflow

The following diagram illustrates a typical workflow for validating a new pharmacophore in a drug discovery project.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME & In Vivo A Pharmacophore Hypothesis B Virtual Screening / Library Design A->B C Chemical Synthesis B->C D Primary Target Assay (e.g., Kinase Binding) C->D E Cell-Based Assays (e.g., Viability, Signaling) D->E F Selectivity Profiling E->F G Metabolic Stability (Microsomes, Hepatocytes) F->G H In Vivo PK/PD Studies G->H I Efficacy Models H->I J J I->J Lead Optimization

Caption: A generalized workflow for pharmacophore validation.

BCR-ABL Signaling Pathway

This diagram shows a simplified signaling pathway relevant to CML, the primary indication for the aminothiazole-containing drug Dasatinib.

G cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS/MAPK Pathway BCR_ABL->RAS STAT5 JAK/STAT Pathway BCR_ABL->STAT5 PI3K PI3K/AKT Pathway BCR_ABL->PI3K Proliferation Increased Proliferation RAS->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis Dasatinib Dasatinib (Aminothiazole Inhibitor) Dasatinib->BCR_ABL Inhibits

Caption: Inhibition of BCR-ABL signaling by Dasatinib.

Conclusion

The this compound moiety is a well-validated and versatile pharmacophore, particularly effective as a hinge-binding motif in protein kinase inhibitors. Its utility is supported by a wealth of SAR data and its presence in approved drugs like Dasatinib. However, like any pharmacophore, it is not without potential liabilities. Bioisosteric replacement with scaffolds such as 2-aminooxazole offers a viable strategy to modulate physicochemical properties, potentially improving solubility and metabolic stability, though often at the cost of some potency. The choice between these and other alternatives will ultimately depend on the specific goals of the drug discovery program, balancing target affinity, selectivity, and the overall ADME profile of the lead compounds. Rigorous experimental validation, following detailed protocols as outlined above, is essential to making these critical design decisions.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-Methylaminothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 5-methylaminothiazole scaffold has emerged as a promising pharmacophore for the design of potent kinase inhibitors. However, achieving high selectivity remains a critical challenge, as off-target activities can lead to unforeseen side effects and impact therapeutic efficacy. This guide provides a comparative cross-reactivity profile of a representative this compound-based compound, CYC116, against two well-characterized kinase inhibitors, Barasertib (AZD1152) and Danusertib (PHA-739358), to aid researchers in selecting the appropriate tools for their studies.

Comparative Analysis of Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. Here, we compare the inhibitory activity of CYC116, a potent Aurora kinase inhibitor with a this compound core, against Barasertib, a highly selective Aurora B inhibitor, and Danusertib, a pan-Aurora kinase inhibitor with significant activity against other kinases.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM)

Kinase TargetCYC116Barasertib (AZD1152-HQPA)Danusertib (PHA-739358)
Aurora A 8.0 (Ki)[1], 44 (IC50)[2]1368 (IC50)[3]13 (IC50)[4][5]
Aurora B 9.2 (Ki)[1], 16 (IC50)[2]0.37 (IC50)[3]79 (IC50)[4][5]
Aurora C 95 (IC50)[2]-61 (IC50)[4][5]
VEGFR2 44 (Ki)[1], 69 (IC50)[2]--
Abl --25 (IC50)[4][5]
FGFR1 --47 (IC50)[4][5]
Ret --31 (IC50)[4][5]
TrkA --31 (IC50)[4][5]
CDKs >50-fold less potent than Aurora A/B[1]--
Other Kinases Inactive against PKA, Akt/PKB, PKC, GSK-3α/β, CK2, Plk1, SAPK2A[1]High specificity against a panel of over 50 kinases[6]Less potent against Lck, VEGFR2/3, c-Kit, CDK2[4]

Note: Data is compiled from multiple sources and assay conditions may vary. IC50 and Ki values are reported as found in the cited literature.

From the data, CYC116 emerges as a potent inhibitor of Aurora A and B kinases with additional activity against VEGFR2.[1][2] In contrast, Barasertib demonstrates remarkable selectivity for Aurora B over Aurora A.[3] Danusertib exhibits a broader profile, inhibiting all three Aurora kinase isoforms as well as other tyrosine kinases such as Abl and FGFR1.[4][5]

Experimental Protocols

The following is a generalized protocol for an in vitro biochemical kinase assay, which can be adapted to assess the inhibitory activity of compounds against a panel of kinases.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer.

  • Compound Addition: Add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Addition: Add the recombinant kinase to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound-kinase interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Kinase Inhibition and Signaling Pathways

To better understand the implications of kinase inhibitor selectivity, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway affected by Aurora kinase inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Start Initiate Reaction (add ATP) Incubation->Reaction_Start Reaction_Stop Stop Reaction & Detect Signal Reaction_Start->Reaction_Stop Data_Acquisition Data Acquisition Reaction_Stop->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Selectivity_Profile Selectivity Profiling IC50_Calc->Selectivity_Profile

Kinase inhibitor profiling workflow.

signaling_pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Cellular Outcomes cluster_inhibitors Inhibitors Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK RAS/MAPK Pathway Receptor->MAPK Aurora_A Aurora A PI3K->Aurora_A MAPK->Aurora_A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Cycle_Progression Cell Cycle Progression Centrosome_Separation->Cell_Cycle_Progression Spindle_Assembly->Cell_Cycle_Progression Cytokinesis->Cell_Cycle_Progression CYC116 CYC116 CYC116->Aurora_A CYC116->Aurora_B Barasertib Barasertib Barasertib->Aurora_B Danusertib Danusertib Danusertib->Aurora_A Danusertib->Aurora_B

Simplified Aurora kinase signaling pathway.

Conclusion

The cross-reactivity profiling of this compound-based compounds, exemplified by CYC116, reveals a potent but not entirely specific Aurora kinase inhibitor. Its comparison with the highly selective Aurora B inhibitor, Barasertib, and the broader spectrum inhibitor, Danusertib, underscores the importance of comprehensive profiling in drug discovery. For researchers investigating the specific roles of Aurora B, a highly selective compound like Barasertib would be the tool of choice. In contrast, if the goal is to target multiple Aurora kinases or to explore polypharmacology, a compound like Danusertib might be more appropriate. CYC116 represents a valuable lead compound from the this compound class, and further optimization could lead to the development of even more selective and potent kinase inhibitors. This guide provides a framework for the objective comparison of such compounds, enabling researchers to make informed decisions in their pursuit of novel therapeutics.

References

A Comparative Analysis of 5-Methylaminothiazole Drug Candidates: In Vitro Potency vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of emerging 5-methylaminothiazole-based therapeutics reveals a promising correlation between laboratory-based assays and animal model outcomes. This guide compares the in vitro and in vivo performance of two distinct classes of this compound drug candidates: a series of novel anti-inflammatory agents and the clinical-stage anticancer drug, Ateganosine (THIO). Detailed experimental protocols and signaling pathway diagrams are provided to offer a comprehensive overview for researchers and drug development professionals.

Anti-Inflammatory 5-Methylthiazole-Thiazolidinone Conjugates

A recently developed series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones has demonstrated notable anti-inflammatory properties. Preclinical investigations have identified Cyclooxygenase-1 (COX-1) as the primary molecular target for these compounds. The in vitro inhibitory activity against COX-1 has shown a strong correlation with in vivo efficacy in a carrageenan-induced paw edema model in mice, a standard preclinical model for inflammation.[1][2]

In Vitro vs. In Vivo Efficacy

The following table summarizes the in vitro COX-1 inhibition and the in vivo anti-inflammatory effects of the most potent compounds from the series.

CompoundIn Vitro COX-1 Inhibition (IC50 in µM)In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)
Compound 4 0.1566.7
Compound 3 0.1862.0
Compound 10 0.2255.8
Compound 11 0.2560.0
Indomethacin (Reference) Not Reported47.0
Experimental Protocols

In Vitro COX-1 Inhibition Assay: The ability of the synthesized compounds to inhibit COX-1 was determined using a fluorometric screening kit. The assay is based on the detection of prostaglandin G2, the product of the COX-catalyzed reaction. The compounds were incubated with the enzyme and arachidonic acid as the substrate. The fluorescence generated was measured to calculate the percentage of inhibition and subsequently the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Carrageenan-Induced Paw Edema: The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in mice. The test compounds were administered orally to the animals. After a specific period, a 1% solution of carrageenan was injected into the sub-plantar region of the right hind paw to induce localized inflammation. The volume of the paw was measured at different time intervals before and after carrageenan injection using a plethysmometer. The percentage of inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group that received only the vehicle.[3][4]

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of these 5-methylthiazole-thiazolidinone conjugates is achieved through the inhibition of the COX-1 enzyme. COX-1 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation.

COX1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 substrate Prostaglandins Prostaglandins COX1->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation mediate Drug_Candidate 5-Methylthiazole-Thiazolidinone Conjugate Drug_Candidate->COX1 inhibits

COX-1 Signaling Pathway Inhibition

The experimental workflow for evaluating these anti-inflammatory candidates is a sequential process that begins with in vitro screening and progresses to in vivo validation.

Experimental_Workflow_Anti_Inflammatory Synthesis Synthesis of 5-Methylthiazole- Thiazolidinone Conjugates In_Vitro_Screening In Vitro Screening (COX-1 Inhibition Assay) Synthesis->In_Vitro_Screening Lead_Identification Identification of Potent Inhibitors In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Efficacy Testing (Carrageenan-Induced Paw Edema) Lead_Identification->In_Vivo_Testing Data_Analysis Data Analysis and Comparison (In Vitro vs. In Vivo) In_Vivo_Testing->Data_Analysis

Anti-inflammatory Drug Evaluation Workflow

Anticancer Agent: Ateganosine (THIO)

Ateganosine (THIO), a 6-thio-2'-deoxyguanosine, is a first-in-class telomere-targeting agent currently in clinical development for non-small cell lung cancer (NSCLC).[5][6] Its mechanism of action involves incorporation into telomeres by the enzyme telomerase, which is highly active in most cancer cells. This leads to telomere dysfunction and subsequent cancer cell death.[7][8] Furthermore, the resulting telomeric DNA damage activates the innate immune cGAS/STING pathway, enhancing the anti-tumor immune response.[8]

In Vitro vs. In Vivo Efficacy
Assay TypeEfficacy Metric
In Vitro Activity in tumor models with active telomerase.
In Vivo Complete elimination of advanced tumors in preclinical models (in combination with immunotherapy).
Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol): Cancer cell lines with known telomerase activity are cultured in appropriate media. The cells are then treated with varying concentrations of Ateganosine for a specified period. Cell viability is assessed using methods such as the MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell survival. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

In Vivo Tumor Xenograft Model: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Ateganosine, often in combination with an immune checkpoint inhibitor. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors may be excised and analyzed for biomarkers of drug activity. The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of the treatment.[8]

Signaling Pathway and Experimental Workflow

Ateganosine's unique mechanism of action involves a dual approach of direct telomere targeting and subsequent immune activation.

Ateganosine_Pathway cluster_nucleus Cancer Cell Nucleus cluster_cytoplasm Cytoplasm Telomerase Telomerase Telomeres Telomeres Telomerase->Telomeres Telomere_Dysfunction Telomere Dysfunction Telomeres->Telomere_Dysfunction leads to Ateganosine Ateganosine (THIO) Ateganosine->Telomerase incorporated by Damaged_DNA Damaged Telomeric DNA Telomere_Dysfunction->Damaged_DNA releases Cell_Death Cancer Cell Death Telomere_Dysfunction->Cell_Death induces cGAS cGAS Damaged_DNA->cGAS activates STING STING cGAS->STING activates Immune_Response Anti-tumor Immune Response STING->Immune_Response promotes

Ateganosine's Dual Mechanism of Action

The preclinical evaluation of Ateganosine follows a structured workflow to establish its anticancer potential before moving to clinical trials.

Experimental_Workflow_Anticancer In_Vitro_Studies In Vitro Cytotoxicity Assays (Cancer Cell Lines) Mechanism_Studies Mechanism of Action Studies (Telomere Damage, cGAS/STING) In_Vitro_Studies->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (Tumor Xenograft Models) Mechanism_Studies->In_Vivo_Studies Combination_Therapy Combination Therapy Evaluation (with Immune Checkpoint Inhibitors) In_Vivo_Studies->Combination_Therapy Clinical_Trials Progression to Clinical Trials Combination_Therapy->Clinical_Trials

Anticancer Drug Evaluation Workflow

References

head-to-head comparison of different 5-Methylaminothiazole synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed, objective comparison of different methodologies for the synthesis of 2-amino-5-methylthiazole, a crucial intermediate in the production of various pharmaceuticals. The comparison focuses on key performance indicators such as reaction yield, conditions, and the nature of the starting materials. Experimental protocols for the discussed methods are provided to support reproducibility and further investigation.

A note on nomenclature: The target molecule for this guide is 2-amino-5-methylthiazole. This isomer is specified for clarity, as the term "5-Methylaminothiazole" can be ambiguous.

Comparative Analysis of Synthesis Methods

The synthesis of 2-amino-5-methylthiazole is predominantly achieved through variations of the Hantzsch thiazole synthesis. This guide compares the classical Hantzsch approach using an α-haloaldehyde with a modern, one-pot catalytic method.

ParameterMethod A: Classical Hantzsch SynthesisMethod B: Modern One-Pot Catalytic Synthesis
Starting Materials 2-Chloropropionaldehyde, ThioureaAcetone, Thiourea, Trichloroisocyanuric acid (TCCA)
Catalyst/Reagent None (direct condensation)Magnetic Nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4)
Solvent WaterEthanol
Reaction Temperature 60-80°C80°C
Reaction Time 3 hours~30-40 minutes
Reported Yield 90-92%[1]High (general method for 2-aminothiazoles)[2]
Work-up Neutralization, crystallization, filtrationMagnetic separation of catalyst, neutralization, precipitation
Key Advantages High yield, uses readily available starting materials, straightforward procedure.Very short reaction time, "green" approach with a recyclable catalyst, avoids handling of toxic α-haloaldehydes directly.
Key Disadvantages Requires handling of lachrymatory and potentially unstable α-haloaldehydes.Requires the synthesis of a specific nanocatalyst.

Visualizing the Synthetic Pathways

The following diagram illustrates the two compared synthetic routes to 2-amino-5-methylthiazole.

Synthesis_Comparison cluster_B Method B: Modern One-Pot Catalytic Synthesis A_start1 2-Chloropropionaldehyde A_product 2-Amino-5-methylthiazole A_start1->A_product Water, 60-80°C, 3h A_start2 Thiourea A_start2->A_product B_start1 Acetone + TCCA B_intermediate α-chloroacetone (in situ) B_start1->B_intermediate Nanocatalyst, Ethanol, 80°C B_product 2-Amino-5-methylthiazole B_intermediate->B_product B_start2 Thiourea B_start2->B_product

A comparison of two synthetic routes to 2-amino-5-methylthiazole.

Experimental Protocols

Method A: Classical Hantzsch Synthesis from 2-Chloropropionaldehyde

This method is adapted from a patented procedure and is known for its high yield.[1]

Materials:

  • Aqueous solution of 2-chloropropionaldehyde

  • Thiourea

  • 25% Sodium hydroxide aqueous solution

Procedure:

  • To an aqueous solution containing a known molar amount of 2-chloropropionaldehyde, add 0.98 molar equivalents of thiourea.

  • Stir the mixture and heat the reaction solution to a temperature between 60-80°C.

  • Maintain the reaction at this temperature for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Neutralize the reaction solution by the dropwise addition of a 25% aqueous sodium hydroxide solution. This will cause the product to crystallize.

  • Collect the crystals of 2-amino-5-methylthiazole by filtration.

  • Wash the collected solid with water and dry under vacuum to obtain the final product.

Reported Yield: 90.2% based on 2-chloropropionaldehyde and 92.0% based on thiourea.[1]

Method B: Modern One-Pot Catalytic Synthesis

This protocol is a generalized adaptation of a green chemistry approach for the synthesis of 2-aminothiazoles using a recyclable magnetic nanocatalyst.[2] This method avoids the direct handling of toxic α-halocarbonyls by generating them in situ. For the synthesis of 2-amino-5-methylthiazole, acetone would be the appropriate starting ketone.

Materials:

  • Acetone

  • Thiourea

  • Trichloroisocyanuric acid (TCCA)

  • Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst

  • Ethanol

  • 10% Sodium bicarbonate solution

Procedure:

  • In a reaction vessel, combine acetone (1.5 mmol), TCCA (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g) in ethanol (3.0 mL).

  • Stir the mixture at 80°C for approximately 25 minutes to facilitate the formation of the α-chlorinated ketone intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction by TLC until completion (typical times are short).

  • After the reaction is complete, cool the mixture and separate the magnetic nanocatalyst using an external magnet.

  • Add a 10% sodium bicarbonate solution to the remaining mixture to neutralize it, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with water, and dry.

Note: The nanocatalyst can be washed with ethanol, dried, and reused for subsequent reactions.[2] While a specific yield for 2-amino-5-methylthiazole is not provided in the source document, the general method is reported to provide high yields for various 2-aminothiazole derivatives.[2]

References

Validating the Mechanism of Action of a 5-Methylaminothiazole Inhibitor in the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the mechanism of action of a novel 5-Methylaminothiazole-based inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. It offers a comparative analysis with established inhibitors, detailed experimental protocols, and visual workflows to aid researchers in drug development and discovery.

Comparative Analysis of PI3K/mTOR Inhibitors

The efficacy of a novel inhibitor is best understood in the context of existing alternatives. The following table summarizes the in vitro potency (IC50 values) of a representative this compound derivative against various isoforms of PI3K and mTOR, compared with well-characterized inhibitors possessing different chemical scaffolds.[1][2][3]

Inhibitor ClassCompoundPI3Kα (IC50)PI3Kβ (IC50)PI3Kγ (IC50)PI3Kδ (IC50)mTOR (IC50)
Thiazole Derivative Compound 3b 0.086 µM ---0.221 µM
Imidazoquinoline DerivativeDactolisib (BEZ235)4 nM75 nM5 nM7 nM20.7 nM
Morpholino-pyrimidineAlpelisib (BYL-719)5 nM1200 nM250 nM290 nM-
Morpholino-chromoneLY2940020.5 µM0.97 µM-0.57 µM-

Data for Compound 3b is derived from a study on novel thiazole derivatives as potential PI3Kα/mTOR dual inhibitors.[1] IC50 values for Dactolisib, Alpelisib, and LY294002 are compiled from various sources.[3][4][5][6]

Experimental Protocols for Mechanism of Action Validation

To experimentally validate that the this compound inhibitor targets the PI3K/AKT/mTOR pathway, a series of biochemical and cell-based assays are recommended.

In Vitro Kinase Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified PI3K isoforms.

Principle: The PI3K enzyme catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of PIP3 produced is inversely proportional to the inhibitory activity of the compound. This can be quantified using methods like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[7]

Protocol Outline (ADP-Glo™ Lipid Kinase Assay):

  • Reaction Setup: In a 384-well plate, combine the purified PI3K enzyme, the lipid substrate (PIP2), and the this compound inhibitor at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of Pathway Phosphorylation

This cell-based assay determines if the inhibitor blocks the downstream signaling cascade of the PI3K pathway in a cellular context.

Principle: Activation of the PI3K/AKT/mTOR pathway involves a series of phosphorylation events. A potent inhibitor will decrease the phosphorylation of key downstream proteins such as AKT and mTOR. Western blotting with phospho-specific antibodies is used to detect these changes.[8][9]

Protocol Outline:

  • Cell Treatment: Culture a relevant cancer cell line (e.g., MCF-7, U-87 MG) and treat with the this compound inhibitor at various concentrations for a defined period (e.g., 2-24 hours).[4] Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration. It is crucial to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[10]

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT (e.g., p-AKT Ser473) and mTOR (e.g., p-mTOR Ser2448). Also, probe for total AKT and total mTOR as loading controls.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A dose-dependent decrease in the phosphorylation of AKT and mTOR indicates on-target activity of the inhibitor.

Visualizing Key Processes

To further clarify the concepts, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor validation.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes 5_MAT_Inhibitor This compound Inhibitor 5_MAT_Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the this compound compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 Value Cell_Treatment Treat Cells with Inhibitor Western_Blot Western Blot for p-AKT and p-mTOR Cell_Treatment->Western_Blot Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition

Caption: A generalized workflow for validating the mechanism of action of a kinase inhibitor.

References

Comparative Kinase Selectivity Profiling of Aminothiazole Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of various aminothiazole-based inhibitors. The information is supported by experimental data to aid in the evaluation and selection of compounds for further investigation.

The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. These inhibitors have shown therapeutic potential in oncology and other disease areas by targeting key kinases involved in cell signaling pathways. This guide summarizes the kinase selectivity of representative aminothiazole inhibitors, providing a comparative analysis of their potency and specificity.

Kinase Inhibition Profile of Aminothiazole-Based Compounds

The following table summarizes the in vitro kinase inhibitory activity (IC50) of selected aminothiazole inhibitors against their primary targets and a panel of other kinases. This data, extracted from various studies, allows for a direct comparison of their selectivity profiles.

Inhibitor Primary Target(s) IC50 (nM) vs. Primary Target(s) Selectivity Profile (IC50 in nM for Off-Targets) Reference
BMS-387032 (SNS-032) CDK248 (CDK2/cycE)CDK1/cycB: >480, CDK4/cycD: >960. Highly selective over a panel of 12 other kinases.[1][2][3]
Dasatinib (BMS-354825) Src, AblSrc: <1, Abl: <1Potent inhibitor of KIT and PDGFR. Broad activity against many tyrosine kinases.[4][5][6][7][8]
Compound 51 (Diaminothiazole) CDK20.9 - 1.5High selectivity for CDK2 and CDK5 over CDK9, CDK1, CDK4, and CDK6. Profiled against 339 kinases.[9][10]
Allosteric CK2 Inhibitor (Compound 7) CK2α3400Favorable selectivity profile.[11]
Allosteric CK2 Inhibitor (Compound 27) CK2α600High selectivity, with off-targets (ErbB2, Aurora-B, Pim-1, PI3K) inhibited by >50% only at 5 µM.[12][13]

Experimental Methodologies

The data presented in this guide was generated using various in vitro kinase inhibition assays. The general principles of these assays are outlined below.

In Vitro Kinase Inhibition Assay (Radiometric)

This traditional method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by a specific kinase.

  • Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test inhibitor are incubated in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of radiolabeled ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: The reaction is stopped, often by the addition of a solution like phosphoric acid or by spotting onto a filter membrane.

  • Detection: The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager. The inhibitory effect of the compound is determined by the reduction in radioactivity compared to a control without the inhibitor.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

  • Assay Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs.

  • Competition: Test compounds compete with the tracer for binding to the kinase's ATP site.

  • Detection: Inhibition is detected as a decrease in the FRET signal, as the tracer is displaced by the inhibitor. The signal is measured on a fluorescence plate reader.[14]

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures compound binding to a target kinase within intact, live cells.

  • Assay Principle: It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.

  • Cellular Environment: Cells expressing the NanoLuc®-kinase fusion protein are treated with the fluorescent tracer and the test compound.

  • Competitive Displacement: The test compound competes with the tracer for binding to the kinase.

  • Detection: The BRET signal is measured, and a decrease in the signal indicates that the test compound is engaging the target kinase in the cellular environment.[15][16][17][18][19]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by aminothiazole inhibitors and a typical experimental workflow for kinase selectivity profiling.

G cluster_0 Experimental Workflow: Kinase Selectivity Profiling A Compound Library (Aminothiazole Inhibitors) B Primary Kinase Assay (e.g., CDK2, Aurora A) A->B Screening C Determine IC50 for Primary Target B->C D Select Hits for Selectivity Profiling C->D E Kinase Panel Screening (e.g., 96-well plate format) D->E Profiling F Data Analysis: Calculate % Inhibition E->F G Counter-Screening & IC50 Determination for Off-Targets F->G H Generate Selectivity Profile G->H

A typical workflow for kinase inhibitor selectivity profiling.

G cluster_1 CDK2 Signaling Pathway (G1/S Transition) GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p Inhibitor Aminothiazole Inhibitor Inhibitor->CDK2

Simplified CDK2 signaling pathway in cell cycle progression.

G cluster_2 Aurora Kinase Signaling Pathway (Mitosis) Prophase Prophase AuroraA Aurora A Prophase->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore SAC Spindle Assembly Checkpoint Kinetochore->SAC Anaphase Anaphase SAC->Anaphase Inhibitor Aminothiazole Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB G cluster_3 CK2 Signaling Pathway CK2 CK2 NFkB NF-κB Pathway CK2->NFkB modulates Wnt Wnt/β-catenin Pathway CK2->Wnt modulates PI3K PI3K/Akt Pathway CK2->PI3K modulates Apoptosis Apoptosis CK2->Apoptosis inhibits Survival Cell Survival NFkB->Survival Proliferation Cell Proliferation Wnt->Proliferation PI3K->Survival Inhibitor Allosteric Aminothiazole Inhibitor Inhibitor->CK2 G cluster_4 Src Family Kinase Signaling Pathway Receptor Growth Factor/Integrin Receptors Src Src Family Kinases Receptor->Src FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT STAT Pathway Src->STAT Migration Migration FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT->Proliferation Inhibitor Dasatinib Inhibitor->Src

References

Navigating the Maze: A Comparative Guide to the In Vitro ADME Properties of 5-Methylaminothiazole Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is a cornerstone of successful drug discovery. This guide provides a comparative analysis of the in vitro ADME profiles of 5-methylaminothiazole derivatives and related thiazole-containing compounds, offering insights supported by experimental data and detailed protocols to inform candidate selection and optimization.

While specific public data on the ADME properties of a broad range of this compound derivatives remains limited, analysis of structurally related thiazole and benzothiazole compounds provides valuable benchmarks for predicting their behavior. This guide synthesizes available data to present a comparative overview of key ADME parameters, including metabolic stability, permeability, and plasma protein binding.

Key ADME Parameters: A Comparative Overview

The journey of a drug through the body is dictated by its ADME profile. In the early stages of drug discovery, in vitro assays are pivotal for identifying potential liabilities and guiding the optimization of lead compounds.[1]

Metabolic Stability

The susceptibility of a compound to metabolism, primarily by liver enzymes, significantly influences its half-life and bioavailability. In vitro metabolic stability is commonly assessed using liver microsomes, S9 fractions, or hepatocytes.[1] For thiazole derivatives, metabolic stability can be variable. For instance, some newly synthesized benzothiazole derivatives have demonstrated good metabolic stability.[2][3] In contrast, certain benzimidazole derivatives, another class of related heterocycles, have shown higher metabolic instability.[2][3]

A study on a sedative-hypnotic compound, YZG-331, an adenosine derivative, showed significant interspecies variation in metabolic stability in liver microsomes. After a 120-minute incubation, the compound was reduced by 14% in human, 11% in monkey, 6% in dog, 46% in rat, and 11% in mouse liver microsomes, highlighting the importance of using multiple species for in vitro assessment.[4]

Table 1: Comparative Metabolic Stability of Thiazole Derivatives and Related Compounds

Compound ClassSystemIncubation Time (min)% Parent Compound RemainingReference
Benzothiazole DerivativesHuman, Rat, and Mouse Liver MicrosomesNot SpecifiedGood Stability Reported[2][3]
Benzimidazole DerivativeNot SpecifiedNot SpecifiedHigher Metabolic Instability Reported[2][3]
YZG-331 (Adenosine Derivative)Human Liver Microsomes12086%[4]
YZG-331 (Adenosine Derivative)Rat Liver Microsomes12054%[4]
Permeability

A drug's ability to cross biological membranes is crucial for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model for predicting passive, transcellular permeability.[5] Generally, compounds with good permeability are desired. However, studies on some active benzothiazole derivatives have indicated low permeability.[2][3]

Experimental Workflow for PAMPA Assay

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in Buffer) add_donor Add Donor Solution to Donor Plate (on top of membrane) prep_donor->add_donor prep_acceptor Prepare Acceptor Solution (Buffer) add_acceptor Add Acceptor Solution to Acceptor Plate prep_acceptor->add_acceptor prep_plate Coat PVDF membrane with lipid (e.g., phosphatidylcholine) place_membrane Place coated membrane on Acceptor Plate prep_plate->place_membrane add_acceptor->place_membrane place_membrane->add_donor incubate Incubate (e.g., 18 hours at RT) add_donor->incubate measure_conc Measure Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) incubate->measure_conc calculate_pe Calculate Effective Permeability (Pe) measure_conc->calculate_pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (AAG), affects its distribution and availability to reach its target.[6][7] High plasma protein binding can limit the free drug concentration, potentially reducing efficacy.[7] Several benzothiazole derivatives have been shown to exhibit high binding to plasma proteins.[2][3] The binding of drugs to plasma proteins can be influenced by their physicochemical properties, such as lipophilicity.[5] For example, a series of 5-fluorouracil benzyl derivatives showed that their binding to plasma proteins increased with increasing hydrophobicity.[8]

Table 2: Plasma Protein Binding of Thiazole Derivatives and Related Compounds

Compound ClassProtein% BoundMethodReference
Active Benzothiazole DerivativesNot SpecifiedHighNot Specified[2][3]
Quinobenzothiazine Derivative (Salt1)Human Serum Albumin (HSA)Not Specified (Ka = 2.45–2.71 x 10⁴ M⁻¹)Fluorescence Spectroscopy[9]
Quinobenzothiazine Derivative (Salt1)α-1-Acid Glycoprotein (AGP)Not Specified (Ka = 7.35–7.86 x 10⁴ M⁻¹)Fluorescence Spectroscopy[9]
RO4929097 (γ-Secretase Inhibitor)Human Plasma>99%Not Specified[6]
Cytochrome P450 (CYP) Inhibition

Drug-drug interactions are a significant concern in clinical practice, and inhibition of CYP450 enzymes is a common cause.[10] In vitro assays are used to assess the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[5][11] For example, a study on antifungal imidazole derivatives demonstrated nonselective inhibition of various P450s.[11] In silico ADME profiling of some 2-aminothiazol-4(5H)-one derivatives suggested that they were not inhibitors of the crucial CYP3A4 isoenzyme.[12]

Drug Metabolism Pathways

Drug_Metabolism cluster_phases Metabolic Phases cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation Drug Lipophilic Drug Phase1 Oxidation, Reduction, Hydrolysis (e.g., CYP450, FMO, MAO) Drug->Phase1 Phase2 Glucuronidation (UGTs) Sulfation (SULTs) Glutathione Conjugation (GSTs) Drug->Phase2 Phase1->Phase2 Metabolite More Hydrophilic Metabolite Phase1->Metabolite Phase2->Metabolite Excretion Excretion (Urine, Bile) Metabolite->Excretion

Caption: Overview of Phase I and Phase II drug metabolism pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating reliable in vitro ADME data.

Metabolic Stability in Liver Microsomes
  • Materials : Test compound, liver microsomes (human, rat, mouse), NADPH regenerating system, phosphate buffer (pH 7.4), positive control compound (e.g., midazolam), and quenching solution (e.g., ice-cold acetonitrile).[4]

  • Procedure :

    • Pre-incubate liver microsomes with the test compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding the quenching solution.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t½) and intrinsic clearance (CLint) are then determined from the disappearance rate of the compound.

CYP450 Inhibition Assay
  • Materials : Test compound, human liver microsomes, specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), NADPH regenerating system, and positive control inhibitors.[11]

  • Procedure :

    • Pre-incubate human liver microsomes with the test compound or control inhibitor at 37°C.

    • Add the specific probe substrate to initiate the reaction.

    • After a defined incubation period, terminate the reaction with a quenching solution.

    • Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis : The IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is calculated by plotting the percent inhibition against the logarithm of the test compound concentration.

Conclusion

The in vitro ADME profiling of this compound derivatives and their structural analogs is a critical step in the early assessment of their drug-like properties. While direct data for this specific chemical series is emerging, the comparative analysis of related thiazole and benzothiazole compounds provides a valuable framework for anticipating their metabolic stability, permeability, and plasma protein binding characteristics. By employing robust in vitro assays and detailed experimental protocols, researchers can make more informed decisions in the lead optimization process, ultimately increasing the likelihood of identifying promising clinical candidates. Continued investigation and data sharing within the scientific community will be essential for building a more comprehensive understanding of the ADME properties of this important class of heterocyclic compounds.

References

A Comparative Guide to Kinase Assays for the Evaluation of 5-Methylaminothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of potent and selective kinase inhibitors are paramount in modern drug discovery. Compounds featuring a 5-methylaminothiazole or a structurally related 2-aminothiazole scaffold have emerged as a promising class of inhibitors, particularly for cyclin-dependent kinases (CDKs). The robust and reproducible assessment of the potency and selectivity of these compounds is critical for their advancement as potential therapeutic agents. This guide provides a comparative overview of different assay formats used to evaluate such inhibitors, with a focus on their underlying principles, experimental workflows, and performance characteristics.

Comparison of Kinase Assay Performance

The selection of an appropriate assay technology is a critical decision in any screening campaign. The choice depends on various factors, including the specific research question, the required throughput, and the available instrumentation. Below is a comparison of three common kinase assay formats: a traditional radiometric assay and two modern fluorescence-based assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and FRET.

Assay TechnologyPrincipleThroughputKey Performance MetricsAdvantagesDisadvantages
Radiometric Assay Measures the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.Low to MediumIC₅₀Direct measurement of enzymatic activity, considered the "gold standard" for accuracy.Requires handling of radioactive materials, generates radioactive waste, lower throughput.
TR-FRET (e.g., LanthaScreen™) Measures the FRET between a terbium- or europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled substrate.High to Ultra-HighIC₅₀, Z'-factorHomogeneous "mix-and-read" format, high sensitivity, reduced interference from compound fluorescence.Indirect measurement of activity, requires specific antibodies and labeled substrates.
FRET (e.g., Z'-LYTE™) Measures the change in FRET of a peptide substrate labeled with a FRET pair. Phosphorylation by the kinase protects the substrate from cleavage by a development reagent, thus preserving the FRET signal.High to Ultra-HighIC₅₀, Z'-factorHomogeneous format, ratiometric readout minimizes well-to-well variability, good for HTS.Indirect measurement of activity, may be susceptible to interference from compounds that affect the development reagent.

Signaling Pathway of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, primarily active during the G1 to S phase transition. Its activity is dependent on its association with regulatory proteins called cyclins, particularly Cyclin E and Cyclin A. The CDK2/cyclin complex then phosphorylates various substrate proteins, such as the retinoblastoma protein (pRb), which in turn promotes cell cycle progression. The inhibitors discussed in this guide typically act by competing with ATP for the binding site on CDK2, thereby preventing the phosphorylation of its substrates.

CDK2_Signaling_Pathway CDK2 Signaling Pathway CyclinE Cyclin E Active_Complex Active CDK2/Cyclin E Complex CyclinE->Active_Complex binds CDK2 CDK2 CDK2->Active_Complex binds p_pRb Phosphorylated pRb Active_Complex->p_pRb phosphorylates ATP ATP ATP->Active_Complex provides phosphate Inhibitor This compound Inhibitor Inhibitor->Active_Complex inhibits pRb pRb pRb->p_pRb CellCycle Cell Cycle Progression (G1 to S phase) p_pRb->CellCycle

Caption: Simplified signaling pathway of CDK2 activation and its inhibition by a this compound-based inhibitor.

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below are representative protocols for the three discussed assay types for measuring CDK2 inhibition.

Radiometric Kinase Assay for CDK2/Cyclin E

This protocol is based on the methodology used for the evaluation of 2-aminothiazole inhibitors of CDK2.[1]

Principle: This assay directly measures the enzymatic activity of the CDK2/Cyclin E complex by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a GST-tagged retinoblastoma (Rb) protein substrate.

Experimental Workflow:

Radiometric_Workflow Radiometric Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Kinase Reaction Mix: - GST-CDK2/Cyclin E - GST-Rb substrate - [γ-³³P]ATP - ATP - Kinase Buffer Incubation Incubate reaction mix with inhibitor at 30°C for 45 min Reagents->Incubation Inhibitor Prepare serial dilutions of aminothiazole inhibitor Inhibitor->Incubation Stop Stop reaction with phosphoric acid Incubation->Stop Filter Transfer to filter plate and wash Stop->Filter Scintillation Add scintillation fluid and count radioactivity Filter->Scintillation

Caption: Workflow for a radiometric CDK2 kinase assay.

Detailed Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.

    • Kinase Reaction Mix: Prepare a master mix containing 5 ng of baculovirus-expressed GST-CDK2/cyclin E complex, 0.5 µg GST-Rb fusion protein (amino acids 776-928 of retinoblastoma protein), 0.2 µCi ³³P γ-ATP, and 25 µM unlabeled ATP in kinase buffer.

    • Inhibitor: Serially dilute the 2-aminothiazole test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound to the kinase reaction mix to a final volume of 50 µL.

    • Incubate the plate for 45 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 10 µL of 0.5% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This is a representative protocol for a high-throughput, non-radioactive binding assay for CDK2.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a GST tag, and a europium-labeled anti-GST antibody serves as the FRET donor. When the Alexa Fluor™ 647-labeled tracer is bound to the kinase, FRET occurs. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

LanthaScreen_Workflow LanthaScreen™ Assay Workflow cluster_prep Preparation cluster_reaction Assay Assembly cluster_detection Incubation and Reading Inhibitor Prepare serial dilutions of test compound (4X) Dispense Dispense reagents into 384-well plate: - 4 µL of 4X compound - 8 µL of 2X Kinase/Ab - 4 µL of 4X Tracer Inhibitor->Dispense Kinase_Ab Prepare Kinase/Antibody mix (2X): - CDK2/Cyclin E - Eu-anti-GST Antibody Kinase_Ab->Dispense Tracer Prepare Tracer solution (4X) Tracer->Dispense Incubate Incubate at room temperature for 1 hour Dispense->Incubate Read Read TR-FRET signal on a plate reader Incubate->Read

Caption: Workflow for a LanthaScreen™ TR-FRET kinase binding assay.

Detailed Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare 4X serial dilutions of the test compound in kinase buffer containing DMSO.

    • Prepare a 2X Kinase/Antibody solution containing the appropriate concentrations of CDK2/Cyclin E and Eu-anti-GST antibody in kinase buffer.

    • Prepare a 4X Tracer solution (e.g., Kinase Tracer 236) in kinase buffer.

  • Assay Assembly (in a 384-well plate):

    • Add 4 µL of the 4X serially diluted compound.

    • Add 8 µL of the 2X Kinase/Antibody solution to all wells.

    • Add 4 µL of the 4X Tracer solution to all wells.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Determine IC₅₀ values from the dose-response curves.

    • Assess assay robustness by calculating the Z'-factor from positive and negative controls. A Z'-factor ≥ 0.5 is indicative of an excellent assay.[2]

Z'-LYTE™ Kinase Assay (FRET)

This protocol represents another widely used high-throughput kinase assay platform.

Principle: This assay uses a FRET-labeled peptide substrate. The kinase phosphorylates the substrate, which then becomes resistant to cleavage by a specific protease in the "Development Reagent". In the absence of phosphorylation (i.e., when an inhibitor is present), the protease cleaves the substrate, disrupting FRET. The ratio of donor to acceptor emission is used to determine the extent of phosphorylation.

Experimental Workflow:

ZLYTE_Workflow Z'-LYTE™ Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Development and Reading Inhibitor Prepare serial dilutions of test compound (4X) Dispense_Kinase Dispense into 384-well plate: - 2.5 µL of 4X compound - 2.5 µL of 4X Kinase/Substrate Inhibitor->Dispense_Kinase Kinase_Substrate Prepare Kinase/Substrate mix (4X): - CDK2/Cyclin A - FRET peptide substrate Kinase_Substrate->Dispense_Kinase ATP_sol Prepare ATP solution (2X) Start_Reaction Add 5 µL of 2X ATP solution and incubate for 1 hour ATP_sol->Start_Reaction Dispense_Kinase->Start_Reaction Add_Dev Add 5 µL of Development Reagent Start_Reaction->Add_Dev Incubate_Dev Incubate for 1 hour Add_Dev->Incubate_Dev Read_FRET Read FRET signal on a plate reader Incubate_Dev->Read_FRET

Caption: Workflow for a Z'-LYTE™ FRET-based kinase assay.

Detailed Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35.

    • Prepare 4X serial dilutions of the test compound.

    • Prepare a 4X Kinase/Substrate solution containing CDK2/Cyclin A and the appropriate Z'-LYTE™ peptide substrate in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the 4X serially diluted compound.

    • Add 2.5 µL of the 4X Kinase/Substrate solution.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Development Reaction and Reading:

    • Add 5 µL of the Development Reagent to each well.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a fluorescence plate reader, measuring both coumarin (donor) and fluorescein (acceptor) emission.

  • Data Analysis:

    • Calculate the emission ratio.

    • Determine the percent phosphorylation and percent inhibition.

    • Calculate IC₅₀ values from the dose-response curves.

    • The Z'-factor is typically greater than 0.7 for this assay, indicating high robustness.[1]

Conclusion

The evaluation of this compound-based compounds and their analogs as kinase inhibitors can be performed using a variety of assay formats. While radiometric assays provide a direct and highly sensitive measure of enzymatic activity, their limitations in terms of safety and throughput have led to the widespread adoption of fluorescence-based methods such as TR-FRET and FRET. These modern high-throughput screening assays offer robust and reproducible platforms for the rapid identification and characterization of potent kinase inhibitors, thereby accelerating the drug discovery process. The choice of assay will ultimately depend on the specific goals of the study, but all three methods, when properly validated and executed, can provide reliable data on the potency of these promising inhibitor scaffolds.

References

Safety Operating Guide

Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for 2-Amino-5-methylthiazole (CAS: 7305-71-7), a heterocyclic amine commonly used as a building block in the synthesis of pharmaceuticals and other biologically active compounds.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Amino-5-methylthiazole is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol [2][3][4]
Appearance Light yellow to brown crystalline powder or solid[5][6]
Melting Point 93-98 °C[7]
Solubility Soluble in water[1]

Hazard Identification and Safety Precautions

2-Amino-5-methylthiazole is classified as a hazardous substance. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[2][8] It is also very toxic to aquatic life with long-lasting effects.[1][5][8]

Personal Protective Equipment (PPE): When handling 2-Amino-5-methylthiazole, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[9]

  • Hand Protection: Wear protective gloves.

  • Respiratory Protection: Use a dust mask type N95 (US) or equivalent.[7]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[9]

Always work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

Step-by-Step Disposal Procedure

All waste containing 2-Amino-5-methylthiazole must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[5]

  • Waste Collection:

    • Collect all waste material (e.g., unused product, contaminated consumables) in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Amino-5-methylthiazole".

    • Include the CAS number (7305-71-7) and any relevant hazard symbols (e.g., harmful, environmentally hazardous).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[5]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6] This is to prevent environmental contamination, as the substance is very toxic to aquatic organisms.[1][5][8]

    • Provide the disposal company with the Safety Data Sheet (SDS) for 2-Amino-5-methylthiazole.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[5]

    • Place the collected material into a labeled hazardous waste container.[5]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area and alert emergency responders and your institution's EHS office immediately.

    • Prevent the spill from entering drains or waterways.[6]

Experimental Protocol Example: Synthesis of 2-Amino-5-methylthiazole Derivatives

The following is a generalized experimental protocol for the synthesis of Schiff bases derived from 2-Amino-5-methylthiazole, based on methodologies found in the literature.[10] This is provided as an example of its application in a laboratory setting.

Objective: To synthesize a Schiff base by reacting an intermediate derived from 2-Amino-5-methylthiazole with an appropriate aldehyde.

Materials:

  • 2-((2-Amino-5-methylthiazol-4-yl) methyl) oxadiazole-5-thiol (Compound 4 )

  • Substituted aldehyde (e.g., 2,4-Dimethoxybenzaldehyde)

  • Methanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 2 mmol of Compound 4 and 2 mmol of the appropriate aldehyde in 30 mL of methanol.

  • Add 2 to 3 mL of glacial acetic acid to the solution.

  • Reflux the reaction mixture for 6 hours.

  • After reflux, cool the reaction mixture by adding ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base.

Experimental Workflow Diagram

The diagram below illustrates a typical workflow for the synthesis of 2-Amino-5-methylthiazole derivatives, as described in the experimental protocol.

Synthesis_Workflow cluster_synthesis Synthesis of Schiff Bases from 2-Amino-5-methylthiazole Derivative start Start Materials: - 2-Amino-5-methylthiazole derivative (Compound 4) - Substituted Aldehyde - Methanol, Acetic Acid dissolve Dissolve Reactants in Methanol and Glacial Acetic Acid start->dissolve 1. reflux Reflux for 6 hours dissolve->reflux 2. cool Cool Reaction Mixture with Ice Water reflux->cool 3. filter Filter Precipitate cool->filter 4. wash Wash with Water filter->wash 5. recrystallize Recrystallize from Ethanol wash->recrystallize 6. product Purified Schiff Base Product recrystallize->product 7.

Caption: Workflow for the synthesis of Schiff bases.

References

Personal protective equipment for handling 5-Methylaminothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Methylaminothiazole

This guide provides immediate safety, handling, and disposal protocols for this compound, compiled to ensure the safety of researchers, scientists, and drug development professionals. The following information is synthesized from safety data sheets of structurally related compounds, including 5-Methylbenzothiazole, 5-Methylthiazole, and 2-Amino-5-methylthiazole, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Given the chemical structure of this compound, it should be handled with care, assuming it may possess hazards similar to related thiazole derivatives. These hazards include potential skin, eye, and respiratory irritation. Some analogous compounds are flammable and hazardous to aquatic life.[1][2] The recommended PPE is crucial for minimizing exposure and ensuring personal safety.

Hazard Class Potential Hazard Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1]Gloves: Chemical-resistant gloves (e.g., Nitrile). Clothing: Lab coat, long pants, and closed-toe shoes.
Eye Contact Causes serious eye irritation.[1]Eyewear: Chemical safety goggles or a face shield.[1]
Inhalation May cause respiratory irritation.[1]Respirator: Use in a well-ventilated area or a chemical fume hood. For spills or emergencies, a self-contained breathing apparatus may be necessary.[3][4]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in the laboratory.
Fire Hazard May be a flammable liquid and vapor.[1]Keep away from heat, sparks, and open flames. Use CO2, dry chemical, or foam extinguishers.[1]
Environmental Potentially toxic to aquatic life.Prevent release to the environment. Do not let the chemical enter drains.[2][4]

Operational Plan: Handling and Experimental Workflow

Adherence to a strict operational workflow is paramount when handling this compound to ensure a safe laboratory environment.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials handle_weigh Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Experimental Procedure in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Dispose of Chemical Waste Properly cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safely handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above: chemical-resistant gloves, safety goggles, a lab coat, long pants, and closed-toe shoes.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents to minimize movement in and out of the handling area.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to prevent inhalation of vapors or dust.[1]

    • Avoid direct contact with the skin and eyes. In case of accidental contact, immediately follow the first aid procedures outlined below.

    • Keep the container tightly closed when not in use.[1]

    • Keep away from ignition sources such as heat, sparks, and open flames.[1]

  • First Aid Measures:

    • If on skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, seek medical advice.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol
  • Waste Collection:

    • Collect all waste containing this compound, including unused material, reaction byproducts, and contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed waste container.

    • The container should be clearly marked as "Hazardous Waste" and list the chemical contents.

  • Disposal Procedure:

    • Dispose of the chemical waste through an approved waste disposal plant.[1][2] Do not dispose of it down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contaminated clothing should be washed before reuse.[1]

This comprehensive guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most current SDS for any chemical before use.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.